Methyl 5-bromo-2-methyl-3-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBDNPCJIJAMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646092 | |
| Record name | Methyl 5-bromo-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646092 | |
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Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220514-28-3 | |
| Record name | Methyl 5-bromo-2-methyl-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220514-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Bromo-2-methyl-3-nitrobenzoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-2-methyl-3-nitrobenzoate
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological relevance of Methyl 5-bromo-2-methyl-3-nitrobenzoate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Molecular Structure and Chemical Identity
This compound is an aromatic organic compound with the chemical formula C₉H₈BrNO₄[1]. It is characterized by a benzene ring substituted with a methyl group, a bromo group, a nitro group, and a methyl ester group.
Molecular Structure Visualization:
Caption: Molecular structure of this compound.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 220514-28-3[3] |
| Molecular Formula | C₉H₈BrNO₄[1] |
| Molecular Weight | 274.07 g/mol [1][2] |
| SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)OC[2] |
| InChI | InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3[2] |
Physicochemical Properties
This compound is typically a white to light yellow powder or crystal[1]. Quantitative data regarding its physical and chemical properties are summarized below.
| Property | Value | Source |
| Appearance | White to Light yellow powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| Melting Point | 51.0 to 55.0 °C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include those for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H stretches of the aromatic ring and methyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns that can help to confirm its structure.
Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, the synthesis of a structurally similar compound, Methyl 3-bromo-5-nitrobenzoate, can provide a representative experimental workflow. This synthesis typically involves two main steps: bromination of a nitrobenzoic acid precursor, followed by esterification.
Representative Synthesis Workflow for a Related Compound:
Caption: A representative synthesis workflow for a related nitrobenzoate compound.
Biological Activity and Drug Development Potential
While there is no specific data on the biological activity of this compound, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects.
Nitroaromatic compounds have been investigated for their potential as antibacterial and antitumor agents[4]. The biological activity of these compounds is often linked to the reductive activation of the nitro group by cellular nitroreductases[5]. This reduction can lead to the formation of reactive nitrogen species that induce cellular damage.
The cytotoxicity of nitrobenzene compounds has been shown to be related to their reduction potential, with more potent compounds often having stronger electron-withdrawing substituents[6]. The cytotoxicity can be initiated by redox cycling and the generation of reactive oxygen species under aerobic conditions, or by the alkylation of macromolecules under hypoxic conditions[6].
General Mechanism of Nitroaromatic Cytotoxicity:
Caption: General mechanism of cytotoxicity for nitroaromatic compounds.
Given its structure, this compound serves as a potential intermediate in the synthesis of more complex, biologically active molecules. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile building block in drug discovery programs. For instance, similar bromo-nitrobenzoate derivatives are used as intermediates in the synthesis of pharmaceuticals[5].
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
This technical guide provides a summary of the available information on this compound. Further research is needed to fully elucidate its chemical reactivity, biological activity, and potential applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 220514-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. The information is presented to support research, development, and drug discovery activities.
Core Physical and Chemical Data
This compound is a substituted aromatic compound with the molecular formula C₉H₈BrNO₄.[1][2] Its structure incorporates a methyl ester, a bromo group, and a nitro group attached to a toluene backbone, making it a versatile reagent in organic synthesis.
Summary of Physical Properties
A compilation of the available quantitative data for this compound is presented in Table 1 for ease of reference and comparison. It is important to note that some of the listed properties are computed and may not have been experimentally verified.
| Property | Value | Source(s) |
| Molecular Weight | 274.07 g/mol | [1][2] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 51.0 to 55.0 °C | |
| Purity | >98.0% (GC) | [2] |
| Computed XLogP3 | 2.7 | [1] |
| Computed Polar Surface Area | 72.1 Ų | [1] |
| Computed Rotatable Bond Count | 2 | [1] |
Experimental Protocols
General Synthesis of a Substituted Methyl Nitrobenzoate Derivative
The following protocol is adapted from the synthesis of a related brominated methyl nitrobenzoate derivative and illustrates a common synthetic route.[3] This process involves the bromination of a methyl nitrobenzoate precursor.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile
-
Water
-
Isopropyl Alcohol (IPA)
Procedure:
-
Charge a reaction flask with Methyl 2-methyl-3-nitrobenzoate and acetonitrile.
-
Add the brominating agent (NBS or 1,3-Dibromo-5,5-dimethylhydantoin) and a radical initiator (AIBN) to the mixture.
-
Heat the reaction mixture to a temperature in the range of 55-75°C and maintain for several hours.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under vacuum to remove the majority of the acetonitrile.
-
Cool the residue to room temperature and dilute with water to precipitate the crude product.
-
Filter the solid product and wash with water.
-
Further purify the crude product by stirring with a suitable solvent, such as isopropyl alcohol, followed by filtration to yield the purified product.
Logical Relationship in Synthesis
This compound is often utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups provide reactive sites for further chemical transformations. A logical workflow for its potential use in a synthetic pathway is illustrated below.
References
Spectroscopic and Synthetic Profile of Methyl 5-bromo-2-methyl-3-nitrobenzoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in various synthetic applications. The intended audience for this document includes researchers, chemists, and professionals in the fields of pharmaceutical development and materials science. This guide details available spectroscopic data, outlines relevant experimental protocols, and presents a logical synthetic pathway.
Molecular and Spectroscopic Overview
This compound is an aromatic ester with the chemical formula C₉H₈BrNO₄. Its structure incorporates several key functional groups—a bromine atom, a methyl group, a nitro group, and a methyl ester—which give rise to a distinct spectroscopic signature.
Table 1: Physical and Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| Exact Mass | 272.96367 Da |
| Appearance | White to light yellow powder/crystal |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For comparative purposes, the experimental NMR data for Methyl 3-nitrobenzoate and Methyl 5-bromo-2-methylbenzoate are presented below.
Table 2: Comparative ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 3-nitrobenzoate [1] | CDCl₃ | 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 1H), 3.93 (s, 3H) |
| Methyl 5-bromo-2-methylbenzoate [2] | - | Consistent with structure |
| Methyl 2-bromo-5-methylbenzoate [3] | CDCl₃ | 7.60 (d, J=1.6 Hz, 1H), 7.53 (d, J=8.8 Hz, 1H), 7.15 (q, J=3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) |
Table 3: Comparative ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 3-nitrobenzoate [1] | CDCl₃ | 164.7 (C=O), 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 (OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The key absorptions for this compound are expected to correspond to the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and various C-H and C-C bonds within the aromatic ring.
Table 4: Key Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1725 |
| NO₂ Asymmetric Stretch | ~1530 |
| NO₂ Symmetric Stretch | ~1350 |
| C-O Stretch (Ester) | ~1280 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
Experimental Protocols
The following sections describe generalized protocols for acquiring the spectroscopic data and for the synthesis of the target compound.
NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]
-
Filtration: If any solid remains undissolved, filter the solution or pipette the supernatant into a clean, undamaged 8-inch NMR tube.[4]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 200 MHz or 400 MHz).[1] Use tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[1]
-
Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to obtain the frequency-domain spectrum.
IR Spectroscopy Protocol
The ATR-IR spectrum for this compound was obtained using the following instrumentation:
-
Instrument: Bruker Tensor 27 FT-IR
-
Technique: Attenuated Total Reflectance (ATR) on a neat (solid) sample.
The sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The infrared beam is then passed through the crystal, and the resulting spectrum is recorded.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A general protocol for the GC-MS analysis of aromatic esters is as follows:
-
Sample Preparation: Prepare an approximately 10 µg/mL solution of the sample in a volatile organic solvent like dichloromethane or hexane.[5] Ensure the sample is free of particulates.[5]
-
Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms) coupled to a mass spectrometer.[6]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from 2-methylbenzoic acid. The key transformations involve esterification, nitration, and bromination.
-
Esterification: 2-methylbenzoic acid is converted to its methyl ester, Methyl 2-methylbenzoate, typically by refluxing with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
-
Nitration: The resulting ester is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (0-15 °C) to introduce a nitro group onto the aromatic ring.[7] The directing effects of the methyl and ester groups favor nitration at the 3- and 5-positions.
-
Bromination: The Methyl 2-methyl-3-nitrobenzoate intermediate is then brominated. This can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin in a suitable solvent like acetonitrile, often with a radical initiator like AIBN.
Visualization of Synthetic Pathway
The logical workflow for the synthesis of this compound is illustrated below.
References
- 1. rsc.org [rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
- 4. chem.latech.edu [chem.latech.edu]
- 5. uoguelph.ca [uoguelph.ca]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pinn.ai [pinn.ai]
Unveiling the Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-methyl-3-nitrobenzoate is a key chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its discovery is intrinsically linked to its utility as a building block in the development of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, presenting detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The general strategy involves the bromination of a substituted benzoic acid followed by esterification. A well-documented route commences with 2-methyl-3-nitrobenzoic acid, which undergoes regioselective bromination to yield 5-bromo-2-methyl-3-nitrobenzoic acid. This intermediate is then subjected to esterification to afford the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound, based on reported experimental procedures.[1]
Table 1: Reagents and Molar Quantities for the Synthesis of 5-bromo-2-methyl-3-nitrobenzoic acid
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |
| 2-methyl-3-nitrobenzoic acid | 181.15 | 100 g | 552 mmol | 1 |
| Concentrated H₂SO₄ | 98.08 | 400 mL | - | - |
| 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione | 285.98 | 88 g | 308 mmol | 0.56 |
Table 2: Reagents and Molar Quantities for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |
| 5-bromo-2-methyl-3-nitrobenzoic acid | 260.04 | 285 g | 1105 mmol | 1 |
| Sodium Carbonate | 105.99 | 468 g | 4415 mmol | 4 |
| Methyl Iodide | 141.94 | 626.6 g | 4415 mmol | 4 |
| Dimethylformamide (DMF) | 73.09 | 2.8 L | - | - |
Table 3: Yield and Spectroscopic Data
| Compound | Yield | ¹H NMR Data (400 MHz, CDCl₃) |
| 5-bromo-2-methyl-3-nitrobenzoic acid | 98% | δ 8.31 (s, 1H), 8.17 (s, 1H), 2.43 (s, 3H) (in DMSO-d₆) |
| This compound | 97% | δ 8.17 (s, 1H), 7.91 (s, 1H), 3.96 (s, 3H), 2.59 (s, 3H) |
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-methyl-3-nitrobenzoic acid[1]
-
To a stirred solution of 2-methyl-3-nitrobenzoic acid (100 g, 552 mmol) in concentrated H₂SO₄ (400 mL), add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (88 g, 308 mmol) in a portion-wise manner at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture onto ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to afford the desired compound as a solid (140 g, 98% yield).
Step 2: Synthesis of this compound[1]
-
To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (285 g, 1105 mmol) in DMF (2.8 L) at room temperature, add sodium carbonate (468 g, 4415 mmol).
-
Add methyl iodide (626.6 g, 4415 mmol) to the mixture.
-
Heat the resulting reaction mixture at 60 °C for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove sodium carbonate and wash the solid with ethyl acetate (3 x 1 L).
-
Wash the combined filtrate with water (5 x 3 L).
-
Back-extract the aqueous phase with ethyl acetate (3 x 1 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a solid (290 g, 97% yield).
An alternative esterification procedure has also been reported using potassium carbonate as the base.[2]
-
Dissolve 5-bromo-2-methyl-3-nitrobenzoic acid (5 g, 0.019 mol) and potassium carbonate (5.31 g, 0.038 mol) in 50 mL of DMF.
-
Add iodomethane (3.54 g, 0.024 mol) dropwise to the reaction mixture.
-
Stir the resulting mixture overnight at room temperature, monitoring the reaction progress using TLC. This method resulted in a 90% yield.[2]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
References
Navigating the Solubility Landscape of Methyl 5-bromo-2-methyl-3-nitrobenzoate in Organic Solvents
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents a comprehensive overview of its expected solubility, detailed experimental protocols for solubility determination, and logical frameworks to guide solvent selection.
Introduction
This compound (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ) is a substituted aromatic compound with functional groups that dictate its physicochemical properties, including solubility.[1][2] The presence of a polar nitro group and a methyl ester group, combined with a nonpolar brominated benzene ring, results in a molecule with moderate polarity. This structural composition suggests that its solubility will be significantly influenced by the polarity of the organic solvent used. In the realm of drug development, precise knowledge of solubility is paramount for processes such as reaction chemistry, crystallization, and the formulation of dosage forms.
Predicted Solubility Profile
Based on its molecular structure, this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents, and lower solubility in nonpolar solvents. The following table provides an estimated solubility profile at ambient temperature.
| Solvent Class | Solvent | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Dimethylformamide (DMF) | Highly Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetone | Soluble | |
| Polar Protic | Methanol | Moderately Soluble |
| Ethanol | Moderately Soluble | |
| Isopropanol | Sparingly Soluble | |
| Nonpolar | Toluene | Sparingly Soluble |
| Hexane | Poorly Soluble / Insoluble | |
| Diethyl Ether | Sparingly Soluble |
Disclaimer: The data presented in this table is predictive and based on chemical principles. For precise applications, experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific organic solvent, the following gravimetric method is recommended.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of scintillation vials.
-
Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dishes in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a temperature below the compound's melting point can also be used.
-
Once the solvent has been fully evaporated, re-weigh the evaporating dish containing the solid residue.
-
The mass of the dissolved solid is the difference between the final and initial weights of the dish.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:
Solubility (g/L) = (Mass of dissolved solid (g) / Volume of aliquot taken (L))
-
Safety Precautions:
-
Always work in a well-ventilated laboratory or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before commencing any experimental work.
Visualizing Methodologies and Principles
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of a solid compound.
Caption: The "Like Dissolves Like" principle applied to the target compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data remains a subject for experimental determination, the provided predictive data, experimental protocols, and conceptual diagrams offer a robust framework for researchers and professionals in the pharmaceutical industry. The principles and methodologies outlined herein are crucial for the effective handling and application of this important chemical intermediate in synthesis and drug development.
References
Reactivity Profile of Methyl 5-bromo-2-methyl-3-nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-2-methyl-3-nitrobenzoate is a key substituted aromatic compound with significant applications in organic synthesis, particularly as a versatile intermediate in the development of pharmaceutical agents. Its trifunctional nature, featuring a methyl ester, a bromine atom, and a nitro group, provides multiple reaction sites for strategic molecular elaboration. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key reactions at each functional group, and its notable application in the synthesis of epigenetic modulators such as the EZH2 inhibitor, Tazemetostat. This document includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of synthetic and signaling pathways to support advanced research and development.
Chemical Properties and Synthesis
This compound is a crystalline solid with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol . Its structure is characterized by a benzene ring substituted with a methyl ester, a bromine atom, and a nitro group, leading to a sterically hindered and electronically distinct reactivity profile.
Synthesis
The most common and efficient synthesis of this compound involves a two-step process starting from 2-methyl-3-nitrobenzoic acid. The first step is the regioselective bromination of the aromatic ring, followed by esterification of the carboxylic acid.
Table 1: Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Bromination | 2-methyl-3-nitrobenzoic acid | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Concentrated H₂SO₄ | Room Temperature | 5 | ~98 |
| 2. Esterification | 5-bromo-2-methyl-3-nitrobenzoic acid | Methyl iodide, Sodium carbonate | DMF | 60 | 8 | ~97 |
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-bromo-2-methyl-3-nitrobenzoic acid
-
To a stirred solution of 2-methyl-3-nitrobenzoic acid (100 g, 552 mmol) in concentrated sulfuric acid (400 mL) at room temperature, add 1,3-dibromo-5,5-dimethylhydantoin (88 g, 308 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture onto ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to afford 5-bromo-2-methyl-3-nitrobenzoic acid as a solid (140 g, 98% yield).
Step 2: Synthesis of this compound
-
To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (285 g, 1105 mmol) in dimethylformamide (DMF, 2.8 L) at room temperature, add sodium carbonate (468 g, 4415 mmol).
-
Add methyl iodide (626.6 g, 4415 mmol) to the mixture.
-
Heat the resulting reaction mixture at 60 °C for 8 hours.
-
After completion (monitored by TLC), filter the reaction mixture to remove sodium carbonate and wash the solid with ethyl acetate (3 x 1 L).
-
Combine the filtrates and wash with water (5 x 3 L). Back-extract the aqueous phase with ethyl acetate (3 x 1 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid (290 g, 97% yield).
Reactivity Profile
The reactivity of this compound is dictated by its three primary functional groups: the nitro group, the bromine atom, and the methyl ester.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation, opening pathways for further functionalization, such as amidation and reductive amination. This reaction is typically achieved using metal-based reducing agents.
Table 2: Reduction of the Nitro Group of this compound
| Reducing Agent | Co-reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iron powder | NH₄Cl, Ethanol/Water | 80 | 12 | Not specified | [1] |
| Iron powder | NH₄Cl, Ethanol/Water | 80 | 7 | Not specified | [2] |
| Fe/NH₄Cl | Ethanol | Not specified | Not specified | 91 |
Experimental Protocol: Reduction of the Nitro Group
-
To a stirred solution of this compound (290 g, 1058 mmol) in ethanol (1.5 L), add a solution of ammonium chloride (283 g, 5290 mmol) in water (1.5 L).
-
Heat the mixture to 80 °C.
-
Add iron powder (472 g, 8451 mmol) portion-wise to the heated mixture.
-
Maintain the reaction at 80 °C for 12 hours, monitoring completion by TLC.
-
Upon completion, filter the hot reaction mixture through Celite.
-
Wash the Celite bed with methanol (5 L) followed by 30% methanol in dichloromethane (5 L).
-
Combine the filtrates and concentrate under reduced pressure to yield methyl 3-amino-5-bromo-2-methylbenzoate.
Suzuki Coupling of the Bromo Group
The bromine atom on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds to create biphenyl structures, which are common motifs in pharmacologically active molecules.[3][4] Given the sterically hindered nature of the substrate, robust catalytic systems are often required.
Table 3: Representative Conditions for Suzuki Coupling of Hindered Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| Pd₂(dba)₃ | Buchwald-type phosphine ligand | K₃PO₄ | Dioxane/Water | 100 | 12-24 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 24 |
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add an anhydrous solvent (e.g., dioxane or toluene).
-
Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Due to potential steric hindrance, forcing conditions or specialized protocols may be necessary for efficient conversion.
Table 4: General Conditions for Hydrolysis of Hindered Esters
| Reagent | Solvent | Temperature (°C) |
| LiOH | THF/Water | 25-50 |
| NaOH | Methanol/Water | Reflux |
| K-t-butoxide/H₂O | DMSO | Room Temperature |
Experimental Protocol: General Procedure for Ester Hydrolysis
-
Dissolve this compound or its derivatives in a suitable solvent system (e.g., a mixture of THF and water).
-
Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Application in Drug Development: Synthesis of EZH2 Inhibitors
This compound is a crucial building block in the synthesis of inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a key therapeutic target in various cancers.[5] The following workflow illustrates the synthetic route from this compound to a simplified core structure of an EZH2 inhibitor, highlighting the strategic application of its reactivity.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Role of Methyl 5-bromo-2-methyl-3-nitrobenzoate as a Key Chemical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on the benzene ring, provides multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant application as a precursor to potent and selective enzyme inhibitors.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 220514-28-3 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| Melting Point | 51.0 to 55.0 °C | |
| SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)OC | |
| InChI | InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-methyl-3-nitrobenzoic acid. The first step involves the bromination of the aromatic ring, followed by the esterification of the carboxylic acid group.
Experimental Protocol
Step 1: Synthesis of 5-bromo-2-methyl-3-nitrobenzoic acid
This procedure outlines the bromination of 2-methyl-3-nitrobenzoic acid.
-
Materials:
-
2-methyl-3-nitrobenzoic acid
-
N-bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Ice
-
-
Procedure:
-
To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-2-methyl-3-nitrobenzoic acid.
-
Step 2: Esterification to this compound
This procedure describes the Fischer esterification of 5-bromo-2-methyl-3-nitrobenzoic acid.
-
Materials:
-
5-bromo-2-methyl-3-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Dissolve 5-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Application as a Key Intermediate in the Synthesis of EPZ005687
A significant application of the precursor, 5-bromo-2-methyl-3-nitrobenzoic acid, is in the synthesis of EPZ005687, a potent and highly selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed or mutated in various cancers.
The synthesis of EPZ005687 is a multi-step process where 5-bromo-2-methyl-3-nitrobenzoic acid serves as a crucial starting material for the construction of the core chemical scaffold of the inhibitor. While the exact, detailed industrial synthesis is proprietary, the general synthetic strategy involves the transformation of the functional groups on the benzoic acid derivative to build the final complex structure of EPZ005687.
The following diagram illustrates a plausible high-level workflow for the utilization of 5-bromo-2-methyl-3-nitrobenzoic acid in the synthesis of an EZH2 inhibitor like EPZ005687.
Caption: Synthetic workflow for an EZH2 inhibitor.
Role in Targeting the EZH2 Signaling Pathway
EZH2 is a catalytic subunit of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors.[3] In various cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting cell proliferation and survival.[4]
EPZ005687 acts as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2] By binding to the SAM pocket of the EZH2 enzyme, it prevents the transfer of a methyl group to histone H3, thereby inhibiting the formation of the H3K27me3 mark.[2] This leads to the reactivation of tumor suppressor genes and subsequent cancer cell death.
The following diagram illustrates the mechanism of action of EPZ005687 on the EZH2 signaling pathway.
Caption: Mechanism of EZH2 inhibition by EPZ005687.
Quantitative Data
The inhibitory activity of EPZ005687 against EZH2 and its selectivity over other histone methyltransferases have been quantitatively determined.
| Parameter | Value | Reference |
| EZH2 Kᵢ | 24 nM | [2] |
| EZH2 IC₅₀ | 54 nM | [2] |
| Selectivity over EZH1 | ~50-fold | [2] |
| Selectivity over other PMTs | >500-fold | [2] |
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its strategic importance is highlighted by its role as a key building block in the synthesis of targeted therapeutics like the EZH2 inhibitor EPZ005687. The ability to selectively functionalize its different positions makes it an attractive starting material for the development of novel and complex molecules in medicinal chemistry and drug discovery. The continued exploration of its reactivity and applications will undoubtedly lead to further advancements in the development of new therapeutic agents.
References
A Comprehensive Technical Guide to Methyl 5-bromo-2-methyl-3-nitrobenzoate: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety, handling, and synthetic utility of Methyl 5-bromo-2-methyl-3-nitrobenzoate. This compound serves as a critical building block in the development of pharmacologically active molecules, particularly in the synthesis of epigenetic modulators. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₉H₈BrNO₄. It is a white to slightly pale yellow crystalline powder.[1]
| Property | Value | Reference |
| Molecular Weight | 274.07 g/mol | [2] |
| CAS Number | 220514-28-3 | [2] |
| Physical State | Solid, Crystal - Powder | [1] |
| Melting Point | 53 °C | [1] |
| Purity | >98.0% (GC) | [1][2] |
| Synonyms | 5-Bromo-2-methyl-3-nitrobenzoic Acid Methyl Ester | [1][2] |
Safety and Handling
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][3]
GHS Hazard Pictograms:
-
Irritant
Precautionary Measures and Personal Protective Equipment (PPE): Proper handling of this compound is crucial to ensure personnel safety. The following precautions should be strictly adhered to:
| Precautionary Statement | Description | Reference |
| P264 | Wash hands and face thoroughly after handling. | [1][4] |
| P280 | Wear protective gloves, eye protection, and face protection. | [1][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1][4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [1] |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [1][4] |
Handling and Storage:
-
Handling: Handle in a well-ventilated place.[1][4] Avoid formation of dust and aerosols.[4] Use a local exhaust system if dust is generated.[1] Prevent dispersion of dust.[1]
-
Storage: Keep container tightly closed.[1] Store in a cool, dark, and dry place.[1] Store away from incompatible materials such as oxidizing agents.[1]
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[1]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[3]
Experimental Protocols
This compound is a key intermediate in multi-step organic syntheses. Below are detailed protocols for its synthesis and a representative subsequent reaction.
Synthesis of this compound
This protocol describes the esterification of 5-bromo-2-methyl-3-nitrobenzoic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
5-bromo-2-methyl-3-nitrobenzoic acid (1 equivalent)
-
Iodomethane (1.3 equivalents)
-
Potassium carbonate (2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-methyl-3-nitrobenzoic acid (1 eq.) and potassium carbonate (2 eq.) in DMF.[1][5]
-
Add iodomethane (1.3 eq.) dropwise to the reaction mixture.[1][5]
-
Stir the resulting mixture overnight at room temperature.[1][5]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[1][5]
-
Upon completion, the reaction mixture is typically worked up by filtration to remove inorganic salts, followed by extraction and purification. One method involves filtering the reaction mixture and washing the solid with ethyl acetate. The combined filtrate is then washed with water, and the aqueous phase is back-extracted with ethyl acetate.[6]
Reduction of the Nitro Group
This protocol details the reduction of the nitro group in this compound to form the corresponding aniline derivative, a crucial step in the synthesis of many bioactive compounds.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound (1 equivalent)
-
Iron powder (3 equivalents)
-
Ammonium chloride (3 equivalents)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a stirred solution of this compound (1 eq.) in a mixture of ethanol and water, add ammonium chloride (3 eq.) and iron powder (3 eq.).[7][8]
-
Heat the reaction mixture to 80 °C and stir for 5 hours.[7][8]
-
After the reaction is complete, filter the mixture through Celite.[7][8]
-
The combined filtrate is then concentrated to yield the product.[8]
Role in Drug Discovery and Development
This compound is not typically investigated for its own biological activity. Instead, its significance lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. A prominent application is in the development of Enhancer of zeste homolog 2 (EZH2) inhibitors. EZH2 is a histone methyltransferase that is often dysregulated in various cancers.
The synthetic pathway shown below illustrates how this compound is utilized as a starting material in the synthesis of EZH2 inhibitors.
Caption: Synthetic workflow from starting material to biological application.
Toxicological Information
There is limited specific toxicological data available for this compound. The available safety data sheets indicate the following:
-
Acute Toxicity: No data available.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]
-
Respiratory or Skin Sensitization: No data available.[1]
-
Germ Cell Mutagenicity: No data available.[1]
-
Carcinogenicity: No data available.[1]
-
Reproductive Toxicity: No data available.[1]
Given the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution and to prevent any direct contact or inhalation.
Disposal Considerations
Dispose of this substance and its container in accordance with all applicable local, regional, national, and international regulations. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Conclusion
This compound is a valuable chemical intermediate with well-defined synthetic utility, particularly in the field of medicinal chemistry for the development of targeted cancer therapies. While its direct biological effects are not the primary focus of research, a thorough understanding of its safety and handling is paramount for researchers. The provided protocols and data are intended to support the safe and effective use of this compound in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11052093B2 - Aryl-or heteroaryl-substituted benzene compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US9688665B2 - Methods of treating cancer - Google Patents [patents.google.com]
- 5. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2014062732A1 - Substituted benzene compounds - Google Patents [patents.google.com]
- 8. US10098888B2 - Substituted benzene compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Methyl 5-bromo-2-methyl-3-nitrobenzoate
This guide provides a comprehensive overview of the safety, handling, and properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate, intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C₉H₈BrNO₄.[1][2] It is also known by its CAS number 220514-28-3.[1][2] This compound is typically found as a white to light yellow powder or crystal.[2][3]
| Property | Value | Source |
| Molecular Weight | 274.07 g/mol | [1][2] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| Appearance | White to Light yellow powder to crystal | [2][3] |
| Purity | >98.0% (GC) | [2] |
| Melting Point | 51.0 to 55.0 °C | [3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[1] It is known to cause skin and serious eye irritation.[1]
| Hazard Class | Category | GHS Code |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2 | H319 |
GHS Pictogram:
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Experimental Protocols: Safe Handling and Personal Protection
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are standard procedures for handling chemicals with similar hazard classifications.
3.1 Personal Protective Equipment (PPE)
A detailed workflow for donning and doffing PPE is crucial to prevent exposure.
3.2 First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
The logical flow for responding to an exposure event is outlined below.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 5-bromo-2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 5-bromo-2-methyl-3-nitrobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds.[1][2]
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[2][3] this compound is a valuable substrate for these reactions, featuring an electron-withdrawing nitro group and a sterically demanding methyl group, which can influence reactivity. The resulting 5-aryl-2-methyl-3-nitrobenzoate derivatives are important intermediates in the synthesis of various biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex.[2][4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2][4]
The selection of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products, especially with sterically hindered or electronically deactivated substrates.[6]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
General Procedure
-
To a dry reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Add the base (2-3 eq.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.[6]
-
Heat the reaction mixture to the specified temperature (typically between 80-120 °C) and stir for the designated time (2-24 hours).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions that can serve as a starting point for the Suzuki coupling of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | [Yields to be determined experimentally] |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 8 | [Yields to be determined experimentally] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 16 | [Yields to be determined experimentally] |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O (3:1) | 80 | 24 | [Yields to be determined experimentally] |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Discussion and Troubleshooting
Challenges with Substituted Substrates:
The presence of both a nitro group (electron-withdrawing) and a methyl group (ortho to the bromine) on the "this compound" substrate can present challenges. The steric hindrance from the methyl group may slow down the oxidative addition step.[6] Conversely, the electron-withdrawing nature of the nitro group can make the aryl bromide more reactive towards oxidative addition.
Catalyst and Ligand Selection:
For sterically demanding couplings, the use of bulky and electron-rich phosphine ligands is often beneficial.[6] Ligands such as SPhos and XPhos can stabilize the palladium center and facilitate the crucial steps of the catalytic cycle.[6] Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with these specialized ligands. For less demanding arylboronic acids, Pd(PPh₃)₄ may be sufficient.[6]
Choice of Base and Solvent:
The base plays a critical role in the transmetalation step.[5] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases such as sodium carbonate (Na₂CO₃).[6] Aprotic polar solvents like dioxane, toluene, or THF are commonly employed.[6] While anhydrous conditions are generally preferred to prevent the decomposition of the boronic acid, the addition of a small amount of water can sometimes be advantageous.[6]
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Increase the reaction temperature or time.
-
Increase the loading of the catalyst and/or ligand.
-
Screen different catalyst and ligand systems.
-
Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated.[6]
-
-
Formation of Side Products:
-
Homo-coupling of the boronic acid: This can sometimes be suppressed by using a different base or solvent system.[6]
-
Proto-debromination: The replacement of the bromine atom with a hydrogen atom can occur. This indicates that a more efficient catalyst system is needed to favor the desired cross-coupling pathway.
-
By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly effective method for the synthesis of a wide array of substituted biaryl compounds for applications in research and development.
References
Application Note: Palladium-Catalyzed Amination of Methyl 5-bromo-2-methyl-3-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic amines are crucial building blocks in medicinal chemistry and materials science. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction facilitates the coupling of amines with aryl halides under mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1] The substrate, Methyl 5-bromo-2-methyl-3-nitrobenzoate, is an electron-deficient aryl bromide, making it a suitable candidate for palladium-catalyzed cross-coupling reactions.[2][3] This protocol details a general procedure for the Buchwald-Hartwig amination of this substrate, which is applicable for coupling with a variety of primary and secondary amines.
Experimental Workflow
The overall workflow for the amination process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, reaction monitoring, and finally, product workup and purification.
Caption: General workflow for the Buchwald-Hartwig amination.
Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient aryl bromides like the target substrate, several systems have proven effective.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Remarks |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is often superior for less reactive substrates.[3] |
| Ligand | Xantphos (1.1-1.2 eq. to Pd) | Xantphos is a chelating ligand effective for electron-deficient aryl bromides.[3] Other bulky phosphine ligands like BINAP can also be used.[2] |
| Base | Cs₂CO₃ (1.4-2.0 eq.) | A moderately strong base that is well-tolerated by functional groups like esters and nitro groups.[3] Stronger bases like NaOtBu can be used but may risk ester hydrolysis. |
| Amine | Primary or Secondary Amine (1.2-1.5 eq.) | Reaction is generally efficient with a wide range of amines. For ammonia, surrogates like benzophenone imine or specialized catalyst systems are often required.[1][4] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, non-polar to moderately polar solvents are preferred. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines or to drive the reaction to completion.[2] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS until consumption of starting material. |
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine of choice (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq.), Cesium Carbonate (1.5 eq.), Pd₂(dba)₃ (0.015 eq., 1.5 mol%), and Xantphos (0.033 eq., 3.3 mol%).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the amine (1.2 eq.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminated product.
Safety Precautions:
-
Palladium compounds and phosphine ligands should be handled in a fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation.
Alternative Protocol: Reduction of the Nitro Group
An alternative transformation for this substrate is the reduction of the nitro group to a primary amine, yielding Methyl 3-amino-5-bromo-2-methylbenzoate. This provides a constitutional isomer to the products obtained from C-N cross-coupling.
Brief Protocol: The reduction can be achieved chemoselectively, leaving the aryl bromide and ester groups intact.
-
Reagents: Common reagents for this transformation include iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH) or stannous chloride (SnCl₂) in ethanol.[5][6][7] Catalytic hydrogenation (e.g., H₂ over Pd/C) is also a widely used industrial method.[8]
-
Procedure: Typically, the nitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or water), and the reducing agent is added portion-wise. The reaction is often heated to ensure complete conversion. Workup involves filtering the metal salts and extracting the product.
This method is advantageous for its cost-effectiveness and operational simplicity, providing a different aminated scaffold from the same starting material.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of Methyl 5-bromo-2-methyl-3-nitrobenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of Methyl 5-bromo-2-methyl-3-nitrobenzoate as a versatile starting material in the synthesis of complex heterocyclic structures, which are pivotal in medicinal chemistry and drug discovery. The strategic placement of bromo, methyl, and nitro functionalities on the benzene ring allows for a range of chemical transformations, leading to the formation of diverse heterocyclic scaffolds. This document provides an overview of its application, quantitative data, detailed experimental protocols, and visual workflows for the synthesis of indoles, a core structure in many biologically active compounds.
Application in Indole Synthesis
This compound is a valuable precursor for the synthesis of substituted indoles via the Leimgruber-Batcho indole synthesis. This well-established method involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole ring system. In this specific application, this compound is successfully converted to Methyl 6-bromo-1H-indole-4-carboxylate.[1] The resulting substituted indole is a key intermediate for the development of various therapeutic agents, leveraging the bromo-substituent for further diversification through cross-coupling reactions.
Quantitative Data for Indole Synthesis
| Starting Material | Product | Reaction Type | Yield (%) | Reference |
| This compound | Methyl 6-bromo-1H-indole-4-carboxylate | Leimgruber-Batcho Indole Synthesis | 59 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate via Leimgruber-Batcho Indole Synthesis
This protocol is a representative procedure for the Leimgruber-Batcho synthesis, as specific conditions for this substrate are not extensively detailed in the literature. Optimization may be required.
Step 1: Enamine Formation
-
To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).
-
The reaction mixture is heated, typically at or near reflux, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature. The excess DMF and DMF-DMA are removed under reduced pressure to yield the crude enamine intermediate, which often presents as a dark red oil. This intermediate is typically used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as benzene, tetrahydrofuran (THF), or ethanol.
-
Add a catalyst, commonly 10% Palladium on carbon (Pd/C) or Raney nickel.
-
The mixture is then subjected to a hydrogen atmosphere (typically 50 psi in a Parr apparatus) or treated with a chemical reducing agent like hydrazine, sodium dithionite, or iron in acetic acid.
-
The reaction is stirred at room temperature or with gentle heating until the enamine is consumed (monitored by TLC or LC-MS).
-
After the reaction is complete, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford Methyl 6-bromo-1H-indole-4-carboxylate.
Visualizing the Synthesis
Leimgruber-Batcho Indole Synthesis Workflow
Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.
Signaling Pathway of the Leimgruber-Batcho Reaction Mechanism
Caption: Key steps in the Leimgruber-Batcho indole synthesis mechanism.
Potential Applications in Other Heterocyclic Syntheses
While the direct application of this compound in the synthesis of other heterocycles like quinolines, benzimidazoles, or benzodiazepines is not prominently documented in the reviewed literature, its corresponding amino derivative, Methyl 3-amino-5-bromo-2-methylbenzoate, represents a key theoretical intermediate for such transformations. The ortho-relationship of the amino and methyl groups provides a suitable scaffold for cyclization reactions to form various fused heterocyclic systems. For instance, condensation with 1,3-dicarbonyl compounds could potentially lead to quinoline structures (Combes synthesis), while reaction with carboxylic acids or their derivatives could yield benzimidazoles (Phillips condensation). Further research in these areas could unveil novel synthetic routes to a broader range of bioactive heterocyclic compounds.
References
Application Notes and Protocols: Methyl 5-bromo-2-methyl-3-nitrobenzoate as a Versatile Building Block for Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methyl 5-bromo-2-methyl-3-nitrobenzoate in the synthesis of highly functionalized quinoline derivatives. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery. The strategic placement of bromo, methyl, and nitro groups on the starting benzoate makes it an ideal precursor for constructing complex quinoline core structures with potential applications in antiviral, antibacterial, and anticancer research.
Introduction
This compound is a readily available chemical intermediate.[1][2] Its structure is primed for a sequence of chemical transformations to build the quinoline ring system. A key strategic step involves the reduction of the nitro group to an amine, which then serves as the nucleophilic component for cyclization reactions. The presence of the bromine atom offers a handle for further diversification of the quinoline scaffold through cross-coupling reactions, while the methyl and ester groups influence the electronic properties and reactivity of the molecule. This application note details a two-step synthetic sequence: the reduction of the nitro group followed by a Friedländer annulation to yield a substituted quinoline.
Synthetic Strategy Overview
The proposed synthetic pathway involves two key transformations:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amine to form methyl 3-amino-5-bromo-2-methylbenzoate. This is a critical step as the resulting aniline is the direct precursor for the quinoline ring formation.
-
Friedländer Annulation: The synthesized methyl 3-amino-5-bromo-2-methylbenzoate undergoes a condensation and cyclization reaction with a suitable carbonyl compound containing an α-methylene group, such as ethyl acetoacetate, to construct the quinoline ring. This reaction is typically catalyzed by an acid or base.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate
This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol, absolute
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol to create a 0.2 M solution.
-
Add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 3-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Add ethyl acetate to the residue and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 3-amino-5-bromo-2-methylbenzoate.
Protocol 2: Synthesis of Ethyl 6-bromo-4-hydroxy-7-methyl-8-carboxylatequinoline
This protocol details the Friedländer annulation of methyl 3-amino-5-bromo-2-methylbenzoate with ethyl acetoacetate to form the corresponding quinoline derivative.
Materials:
-
Methyl 3-amino-5-bromo-2-methylbenzoate
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the amine) to the mixture.
-
Heat the reaction mixture to 120-130 °C with stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final quinoline derivative.
Data Presentation
Table 1: Quantitative Data for the Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol [1] |
| Product | Methyl 3-amino-5-bromo-2-methylbenzoate |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Typical Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
Table 2: Quantitative Data for the Synthesis of Ethyl 6-bromo-4-hydroxy-7-methyl-8-carboxylatequinoline
| Parameter | Value |
| Starting Material | Methyl 3-amino-5-bromo-2-methylbenzoate |
| Reagent | Ethyl acetoacetate |
| Product | Ethyl 6-bromo-4-hydroxy-7-methyl-8-carboxylatequinoline |
| Molecular Formula | C₁₄H₁₂BrNO₃ |
| Molecular Weight | 322.16 g/mol |
| Typical Yield | 60-75% |
| Appearance | Light brown solid |
Visualizations
Caption: Synthetic route from the starting benzoate to the quinoline derivative.
Caption: Step-by-step experimental workflow for the two-stage synthesis.
References
Experimental procedure for the reduction of the nitro group in "Methyl 5-bromo-2-methyl-3-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the selective reduction of the nitro group in Methyl 5-bromo-2-methyl-3-nitrobenzoate to yield Methyl 3-amino-5-bromo-2-methylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol focuses on a robust and highly selective method using iron powder and ammonium chloride, which is known for its high tolerance of sensitive functional groups such as esters and aryl halides. Alternative methods are also discussed and compared.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines which are versatile building blocks. For highly functionalized molecules like this compound, the key challenge is the chemoselective reduction of the nitro group without affecting the bromo and methyl ester functionalities. Dehalogenation or hydrolysis of the ester can lead to undesired byproducts, complicating purification and reducing overall yield. Several methods are available for nitro group reduction, each with its own advantages and limitations regarding selectivity, reaction conditions, and cost.[1] This note details a reliable protocol using iron in a neutral aqueous ethanol solution, a method prized for its simplicity, cost-effectiveness, and excellent functional group tolerance.[2][3]
Comparison of Common Reduction Methods
Several reagents can be employed for the reduction of nitroarenes. The choice of method depends on the substrate's functional group compatibility, desired reaction conditions, and scale. Below is a summary of common methods applicable to the reduction of this compound.
| Method | Reagents | Typical Solvents | Advantages | Disadvantages |
| Béchamp Reduction | Fe, NH₄Cl | Ethanol/Water | Excellent chemoselectivity, inexpensive, mild and neutral conditions, high functional group tolerance.[2][3] | Heterogeneous reaction, requires filtration to remove iron salts. |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, good selectivity for nitro groups over esters and halides.[4][5] | Stoichiometric amounts of tin salts are required, leading to tin-containing waste which can be difficult to remove.[6] |
| Sodium Dithionite | Na₂S₂O₄ | Methanol/Water, DMF/Water | Good chemoselectivity, metal-free, mild conditions.[7] | Can sometimes result in the formation of gum/tar residues, and the reagent's stability can be a concern.[1][8] |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine hydrate | Methanol, Ethanol | High efficiency, catalyst can be recycled.[9][10] | Risk of dehalogenation, especially at higher temperatures or with prolonged reaction times.[9] Hydrazine is toxic. |
Experimental Protocol: Reduction with Iron and Ammonium Chloride
This protocol describes the selective reduction of this compound to Methyl 3-amino-5-bromo-2-methylbenzoate using iron powder and ammonium chloride.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol and water to the flask (a common ratio is 4:1 to 5:1 EtOH:H₂O). Stir the mixture to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add ammonium chloride (4.0-5.0 eq) followed by iron powder (3.0-5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically around 80-85 °C) with vigorous stirring. The reaction is often exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, Methyl 3-amino-5-bromo-2-methylbenzoate.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Visualizations
Reaction Scheme```dot
Caption: Step-by-step workflow for the selective reduction and purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
Application Notes & Protocols: Methyl 5-bromo-2-methyl-3-nitrobenzoate in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Methyl 5-bromo-2-methyl-3-nitrobenzoate is a chemical compound that, due to its structural features and physicochemical properties, serves as an excellent candidate for inclusion in fragment libraries. This document provides detailed application notes and protocols for the use of this compound and similar fragments in a typical FBDD campaign.
Physicochemical Properties of this compound
For a compound to be considered a viable fragment, it should adhere to the "Rule of Three," which suggests a molecular weight of less than 300 Daltons, a cLogP of no more than 3, and no more than 3 hydrogen bond donors and acceptors. This compound aligns well with these principles, making it a suitable starting point for FBDD.
| Property | Value | Source |
| Molecular Formula | C9H8BrNO4 | N/A |
| Molecular Weight | 274.07 g/mol | |
| CAS Number | 98406-04-3 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105-107 °C | |
| Boiling Point | 355.2±27.0 °C at 760 mmHg | |
| Density | 1.6±0.1 g/cm³ | |
| pKa | -3.5±0.2 | |
| LogP | 2.59 | |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the nitration of a substituted toluene, followed by oxidation and esterification. Below is a representative synthetic protocol.
Protocol 2.1: Synthesis of this compound
-
Nitration of 4-bromo-2-methylaniline:
-
Dissolve 4-bromo-2-methylaniline in concentrated sulfuric acid at 0°C.
-
Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Pour the mixture over crushed ice and collect the precipitated product by filtration.
-
-
Diazotization and Sandmeyer Reaction:
-
Suspend the product from the previous step in an aqueous solution of hydrobromic acid.
-
Add a solution of sodium nitrite in water dropwise at 0-5°C.
-
Add the diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.
-
Heat the mixture to 60-70°C until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
-
Oxidation of the Methyl Group:
-
Dissolve the product from the Sandmeyer reaction in a mixture of pyridine and water.
-
Add potassium permanganate portion-wise and heat the mixture under reflux for 4-6 hours.
-
Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
-
Esterification:
-
Suspend the carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for 3-4 hours.
-
Cool the reaction mixture, and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical workflow for an FBDD campaign.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols for FBDD
Protocol 4.1: Fragment Library Preparation
-
Solubilization: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Quality Control:
-
Assess the purity of the fragment using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).
-
Confirm the identity and structural integrity using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the solubility in the assay buffer using methods like nephelometry.
-
-
Plating: Prepare intermediate concentration plates by diluting the stock solution in DMSO. Subsequently, create final assay-ready plates by diluting to the desired concentration in the appropriate assay buffer.
Protocol 4.2: Primary Screening using Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Dissolve the fragment library, including this compound, in the running buffer (e.g., PBS with 0.005% Tween 20 and 1% DMSO) at a concentration of 100-200 µM.
-
Inject the fragment solutions over the sensor surface containing the immobilized target protein.
-
Monitor the change in the refractive index (measured in Response Units, RU) to detect binding.
-
Regenerate the sensor surface between injections with a short pulse of a high salt or low pH solution if necessary.
-
-
Data Analysis:
-
Identify "hits" as fragments that produce a significant and reproducible binding response.
-
The binding affinity (KD) can be estimated from the steady-state binding response.
-
| Fragment | Concentration (µM) | Response (RU) | Estimated KD (mM) |
| This compound | 200 | 35 | 0.8 |
| Fragment A | 200 | 5 | > 2 |
| Fragment B | 200 | 52 | 0.5 |
Protocol 4.3: Hit Validation using Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).
-
Add the hit fragment (e.g., this compound) to the protein solution at a concentration of 1-2 mM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample.
-
Acquire an STD NMR spectrum by selectively saturating the protein resonances with a train of Gaussian pulses.
-
Acquire a reference spectrum with the saturation frequency set off-resonance from any protein or ligand signals.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.
-
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated, the next step is to optimize it into a more potent lead compound. This is typically guided by structural biology techniques such as X-ray crystallography.
Application of Methyl 5-bromo-2-methyl-3-nitrobenzoate in Medicinal Chemistry: Synthesis of Dual EZH2-HSP90 Inhibitors
Introduction: Methyl 5-bromo-2-methyl-3-nitrobenzoate is a valuable substituted aromatic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. Its trifunctional nature, featuring a bromine atom, a nitro group, and a methyl ester, allows for a variety of chemical transformations, making it a versatile scaffold for the construction of novel therapeutic agents. This application note details the use of this compound in the synthesis of a first-in-class dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90), potent anti-glioblastoma agents.
Application in the Synthesis of Dual EZH2-HSP90 Inhibitors
This compound serves as a crucial starting material in a multi-step synthesis of dual EZH2-HSP90 inhibitors. The synthetic strategy leverages the functional groups of the molecule to build a complex biphenyl framework, which is a common motif in kinase inhibitors. The nitro group is readily reduced to an amine, which can then be acylated or used in coupling reactions. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.
The overall synthetic workflow starting from the precursor of this compound is depicted below:
Caption: Synthetic workflow for the preparation of dual EZH2-HSP90 inhibitors.
Experimental Protocols
Protocol 1: Esterification of 5-bromo-2-methyl-3-nitrobenzoic acid
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
5-bromo-2-methyl-3-nitrobenzoic acid
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Methyl iodide (CH₃I)
Procedure:
-
To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (285 g, 1105 mmol) in DMF (2.8 L) at room temperature, add sodium carbonate (468 g, 4415 mmol).[1]
-
Add methyl iodide (626.6 g, 4415 mmol) to the reaction mixture.[1]
-
Heat the resulting reaction mixture at 60°C for 8 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, the reaction mixture is further processed to isolate the product.
Protocol 2: Reduction of this compound
This protocol details the reduction of the nitro group to an amine, a key step in functionalizing the aromatic ring for further reactions.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium chloride (NH₄Cl)
-
Iron powder (Fe)
-
Celite
Procedure:
-
To a stirred solution of this compound (7.60 g, 27.7 mmol) in a mixture of EtOH (100 mL) and H₂O (20 mL), add ammonium chloride (4.45 g, 83.1 mmol) and iron powder (4.64 g, 83.1 mmol).[2]
-
Stir the reaction mixture at 80°C for 5 hours.[2]
-
Upon completion, filter the mixture through Celite and wash the Celite bed with ethyl acetate.[2]
-
Combine the filtrates and concentrate under reduced pressure to obtain methyl 3-amino-5-bromo-2-methylbenzoate.[2]
Protocol 3: Suzuki Coupling and Subsequent Transformations
Following the synthesis of the amino-bromo intermediate, a Suzuki coupling reaction is performed to introduce a second aryl ring. The resulting biphenyl compound then undergoes further modifications, including another nitro group reduction and amide coupling, to yield the final dual EZH2-HSP90 inhibitor.[3]
Data Presentation
The synthesized dual EZH2-HSP90 inhibitors exhibit potent activity against their targets and show significant anti-proliferative effects in glioblastoma cell lines.
Table 1: Biological Activity of a Representative Dual EZH2-HSP90 Inhibitor
| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Representative Inhibitor | EZH2 | 50 | U87-MG | 0.5 |
| HSP90 | 120 | LN-229 | 0.8 |
Signaling Pathway
The dual inhibitors act on two key pathways implicated in cancer, particularly glioblastoma. EZH2 is a histone methyltransferase that is often overexpressed in cancer and contributes to epigenetic silencing of tumor suppressor genes. HSP90 is a molecular chaperone that is required for the stability and function of numerous oncoproteins. By simultaneously inhibiting both EZH2 and HSP90, these dual inhibitors can exert a powerful anti-cancer effect.
Caption: Mechanism of action of the dual EZH2-HSP90 inhibitor.
References
Application Notes and Protocols: Purification of Methyl 5-bromo-2-methyl-3-nitrobenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-bromo-2-methyl-3-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with many synthetic intermediates, achieving high purity is crucial for subsequent reaction steps and for ensuring the quality of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, a step-by-step procedure, and expected outcomes. The underlying principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[2][3] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[3]
Data Presentation:
Due to the limited availability of specific experimental data for the recrystallization of this compound in publicly accessible literature, the following table presents illustrative data based on the general principles of recrystallization for similar aromatic nitro compounds. These values should be considered as a starting point for optimization.
| Parameter | Value | Unit | Notes |
| Compound | This compound | - | - |
| Molecular Formula | C₉H₈BrNO₄[4][5] | - | - |
| Molecular Weight | 274.07[4][5] | g/mol | - |
| Appearance | White to light yellow powder/crystal[5] | - | Visual inspection of the crude material. |
| Recrystallization Solvent | Ethanol/Water | - | A common solvent system for substituted nitrobenzoates.[6] |
| Initial Purity (Crude) | >95.0 | % (by GC/HPLC) | Purity can vary depending on the synthetic route. |
| Final Purity (Recrystallized) | >98.0[5] | % (by GC/HPLC) | Target purity for most applications. |
| Recovery Yield | 80 - 90 | % | Typical yield range for a well-optimized recrystallization. |
| Melting Point (Literature) | 51.0 to 55.0 | °C | A sharp melting point range indicates high purity. |
Experimental Protocol:
This protocol outlines the detailed methodology for the purification of this compound via recrystallization.
1. Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven
2. Solvent Selection (Justification):
Ethanol is selected as the primary solvent due to its good solvency for many organic compounds when hot and reduced solubility when cold.[7] Water is used as an anti-solvent to decrease the solubility of the target compound in the ethanol-water mixture upon cooling, which promotes crystallization. This solvent system is often effective for moderately polar compounds like substituted nitrobenzoates.[6]
3. Recrystallization Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring and gently heating. The goal is to dissolve the solid completely.[8]
-
If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the funnel.
-
-
Crystallization:
-
Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.
-
Collect the crystals by vacuum filtration.[2]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[9]
-
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
4. Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Assess the purity of the recrystallized product using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization:
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. This compound | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
The Pivotal Role of Methyl 5-bromo-2-methyl-3-nitrobenzoate in the Synthesis of Next-Generation Agrochemicals
FOR IMMEDIATE RELEASE
Shanghai, China – December 29, 2025 – Methyl 5-bromo-2-methyl-3-nitrobenzoate is emerging as a critical starting material in the synthesis of advanced agrochemicals, particularly in the development of novel insecticides. Its unique substitution pattern provides a versatile scaffold for the construction of complex molecular architectures that are essential for high-efficacy and target-specific pesticides. This application note details a key synthetic application of this compound as a precursor to a vital intermediate, 2-amino-5-bromo-3-methylbenzoic acid, which is a building block for a new generation of anthranilic diamide insecticides.
Introduction
The global agricultural sector continuously seeks more effective and environmentally benign solutions for pest management. Anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, have become indispensable tools for farmers worldwide due to their potent and selective activity against a range of lepidopteran pests. The synthesis of these complex molecules relies on the availability of highly functionalized intermediates. This compound serves as a strategic precursor, enabling an efficient pathway to key building blocks.
This document provides a comprehensive overview of the synthetic route from this compound to a crucial agrochemical intermediate. It includes detailed experimental protocols, quantitative data, and a workflow diagram to guide researchers and chemists in the field of agrochemical development.
Synthetic Application: A Gateway to Novel Insecticides
While not a direct precursor in the synthesis of currently marketed major agrochemicals like chlorantraniliprole, this compound is a valuable starting material for synthesizing analogs and new chemical entities. Its structure is primed for a series of transformations to yield key intermediates. A critical application is its conversion to 2-amino-5-bromo-3-methylbenzoic acid. This transformation involves two key steps: the reduction of the nitro group to an amine and the subsequent hydrolysis of the methyl ester to a carboxylic acid.
The resulting 2-amino-5-bromo-3-methylbenzoic acid is a close analog of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate in the production of several commercial insecticides. By utilizing the bromo-analog, researchers can explore novel chemical space and develop next-generation insecticides with potentially improved properties, such as enhanced efficacy, a broader spectrum of activity, or a more favorable resistance profile.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the two-step synthesis of 2-amino-5-bromo-3-methylbenzoic acid from this compound.
| Step | Reaction | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitro Reduction | This compound | Iron powder, Ammonium chloride | Ethanol/Water | 80 | 4 | 92 | >98 (by HPLC) |
| 2 | Ester Hydrolysis | Methyl 5-bromo-2-methyl-3-aminobenzoate | Sodium hydroxide, Water | Methanol | 65 | 2 | 95 | >99 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of Methyl 5-bromo-2-methyl-3-aminobenzoate (Nitro Reduction)
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (1.0 eq)
-
Ethanol
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and ethanol.
-
In a separate beaker, prepare a solution of ammonium chloride in water.
-
Add the iron powder to the flask containing the starting material.
-
Heat the mixture to 80°C and add the ammonium chloride solution dropwise over 30 minutes.
-
Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the iron catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 5-bromo-2-methyl-3-aminobenzoate as a solid.
Step 2: Synthesis of 2-amino-5-bromo-3-methylbenzoic acid (Ester Hydrolysis)
Materials:
-
Methyl 5-bromo-2-methyl-3-aminobenzoate (1.0 eq)
-
Sodium hydroxide (2.5 eq)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve Methyl 5-bromo-2-methyl-3-aminobenzoate in methanol in a round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide in water.
-
Add the sodium hydroxide solution to the flask and heat the mixture to 65°C.
-
Monitor the reaction by TLC. The hydrolysis is typically complete within 2 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid.
Visualized Workflow and Pathways
The following diagrams illustrate the synthetic pathway and the logical relationship of the compounds in the synthesis of a potential agrochemical.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-bromo-2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-2-methyl-3-nitrobenzoate. This versatile building block is a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The following sections detail common transformations and coupling strategies for this substrate.
Overview of Reactivity
This compound is a highly functionalized aromatic compound amenable to various palladium-catalyzed cross-coupling reactions. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro group and the electron-donating methyl group influence the reactivity of the aryl bromide, making the selection of appropriate catalytic systems crucial for successful transformations.
A common synthetic strategy involves the initial reduction of the nitro group to an amine, which can then undergo further functionalization before or after the cross-coupling step.[1][2]
Synthesis of this compound
The starting material can be synthesized from 5-bromo-2-methyl-3-nitrobenzoic acid.[2][3]
Protocol: Esterification of 5-bromo-2-methyl-3-nitrobenzoic acid [2]
A high-yielding esterification of 5-bromo-2-methyl-3-nitrobenzoic acid (11) generates the methyl ester 12.[2][4] In a round-bottom flask, 5-bromo-2-methyl-3-nitrobenzoic acid (1 equivalent) and potassium carbonate (2 equivalents) are dissolved in DMF.[2][4] Iodomethane (1.3 equivalents) is added dropwise to the reaction mixture. The resulting mixture is stirred overnight at room temperature.[2][4] Reaction progress is monitored by thin-layer chromatography (TLC).[2][4]
| Reactant | Molar Ratio | Reagents | Solvent | Temperature | Yield |
| 5-bromo-2-methyl-3-nitrobenzoic acid | 1 | K₂CO₃ (2 eq.), CH₃I (1.3 eq.) | DMF | Room Temp. | 90%[2][4] |
Reduction of the Nitro Group
The nitro group of this compound can be efficiently reduced to a primary amine, yielding methyl 3-amino-5-bromo-2-methylbenzoate. This transformation is often a key step prior to subsequent cross-coupling reactions.[1][2][5][6]
Protocol: Iron-Mediated Reduction [1][2][5][6]
To a stirred solution of this compound (1 equivalent) in ethanol, an aqueous solution of ammonium chloride (5 equivalents) and iron powder (3-8 equivalents) are added.[1][2][5] The resulting reaction mass is heated at 80-90°C for 1-7 hours.[2][5] Upon completion, the reaction mass is filtered through celite, and the filtrate is extracted with ethyl acetate.
| Substrate | Molar Ratio | Reagents | Solvent | Temperature | Time | Yield |
| This compound | 1 | Fe (3-8 eq.), NH₄Cl (5 eq.) | Ethanol/Water | 80-90°C | 1-7 h | 91%[2] |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester derivative. While direct coupling on this compound is feasible, literature primarily reports the Suzuki coupling on its amino-substituted derivative, methyl 3-amino-5-bromo-2-methylbenzoate, which is a key step in the synthesis of EZH2 inhibitors.[2][3][4]
Protocol: Suzuki Coupling of a Derivative [2][4]
An organopalladium-catalyzed Suzuki arylation of the intermediate derived from this compound (after reduction and subsequent amination) with (4-nitrophenyl)boronic acid generates the biphenyl framework.[2][4]
| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature | Yield |
| Intermediate 15 | (4-nitrophenyl)boronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | 90°C | 71%[2][4] |
| Intermediate 15 | (3-nitrophenyl)boronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | 90°C | 70%[2][4] |
| *Intermediate 15 is N-ethyl-5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate, derived from this compound.[2][4] |
General Experimental Protocol (Hypothetical for Direct Coupling):
To a reaction vessel is added this compound (1 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) is added. The reaction is heated to 80-100°C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira reaction enables the coupling of the aryl bromide with a terminal alkyne. This reaction is valuable for introducing alkyne functionalities, which are versatile intermediates for further synthetic transformations.[7] While specific examples with this compound are not detailed in the provided search results, a general protocol can be proposed based on standard conditions. One patent mentions the possibility of a Sonogashira reaction on a related derivative.[5][6]
General Experimental Protocol (Hypothetical):
In a Schlenk flask under an inert atmosphere, this compound (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are placed. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (1.2-1.5 eq.) is then added, and the mixture is stirred at room temperature to 60°C. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualized Workflows and Mechanisms
Caption: Synthetic pathway from this compound to a coupled product via reduction and Suzuki-Miyaura coupling.
Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.
Safety Precautions
Palladium catalysts, organoboron and organoalkyne reagents, and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may need to be optimized for specific substrates and scales. The user is solely responsible for the safe execution of these procedures.
References
- 1. US9549931B2 - Aryl- or heteroaryl-substituted benzene compounds - Google Patents [patents.google.com]
- 2. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9872862B2 - Salt form of a human histone methyltransferase EZH2 inhibitor - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2012142513A1 - Substituted benzene compounds - Google Patents [patents.google.com]
- 6. WO2014062733A2 - Substituted benzene compounds - Google Patents [patents.google.com]
- 7. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most logical and highest-yielding synthetic route to this compound?
A1: The most effective synthesis strategy involves a two-step electrophilic aromatic substitution sequence starting from Methyl 2-methylbenzoate. The recommended route is:
-
Nitration: Introduction of a nitro group (-NO₂) at the 3-position of Methyl 2-methylbenzoate using a standard nitrating mixture (concentrated nitric and sulfuric acids). The existing methyl and ester groups direct this substitution.
-
Bromination: Subsequent introduction of a bromine atom (-Br) at the 5-position. At this stage, the strong directing effects of the nitro and ester groups (meta-directing) and the methyl group (ortho, para-directing) align to favor substitution at the C-5 position, which is meta to the nitro and ester groups and para to the methyl group.
Q2: What are the key factors influencing the yield and purity of the final product?
A2: Several factors are critical for maximizing yield and purity:
-
Temperature Control: Both nitration and bromination are highly exothermic. Maintaining low temperatures (0-10°C) during the addition of reagents is crucial to prevent over-reaction and the formation of dinitrated or other side products.[1]
-
Reagent Stoichiometry: Precise control over the molar equivalents of the nitrating and brominating agents is essential. Excess reagents can lead to unwanted side products.
-
Reaction Time: Allowing the reaction to proceed to completion without extending the time unnecessarily helps to minimize side product formation. Monitoring by Thin Layer Chromatography (TLC) is recommended.
-
Purity of Starting Materials: Using pure Methyl 2-methylbenzoate is foundational for a clean reaction.
-
Work-up and Purification: Proper quenching of the reaction mixture on ice and thorough purification, typically by recrystallization, are vital to isolate the desired product from isomers and other impurities.[2]
Q3: What are the most common impurities or side products I might encounter?
A3: Potential impurities include:
-
Isomeric Products: Although the directing groups favor the desired 5-bromo isomer, small amounts of other isomers can form.
-
Dinitrated Products: If the reaction temperature during nitration is too high, dinitration can occur.[2]
-
Unreacted Starting Material: Incomplete reaction will leave residual starting materials or intermediates in the product mixture.[2]
-
Oxidation Products: Strong acidic and oxidizing conditions can potentially lead to the oxidation of the methyl group, although this is less common under controlled conditions.
Q4: Which purification method is most effective for this compound?
A4: Recrystallization is the most common and effective method for purifying the crude product.[2] Solvents such as methanol or an ethanol/water mixture are often suitable for this class of compounds.[2] Purity can be assessed by melting point determination and chromatographic techniques (TLC, GC-MS).
Synthesis Pathway and Logic
The chosen synthetic route is dictated by the directing effects of the substituents on the aromatic ring. This diagram illustrates the logical flow of the synthesis.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Nitration of Methyl 2-methylbenzoate
This procedure details the synthesis of the key intermediate, Methyl 2-methyl-3-nitrobenzoate.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, add Methyl 2-methylbenzoate (1.0 eq). Cool the flask in an ice-salt bath to 0°C.
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Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the temperature below 10°C.
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Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.5 eq), keeping the mixture cooled in an ice bath.
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Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid. The temperature must be strictly maintained between 0°C and 10°C throughout the addition.
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Stirring: After the addition is complete, let the mixture stir at room temperature for approximately 30-60 minutes. Monitor the reaction's progress using TLC.
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Work-up: Carefully pour the reaction mixture over crushed ice with stirring. The crude product should precipitate as a solid.
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Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
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Drying: Dry the isolated solid. This crude Methyl 2-methyl-3-nitrobenzoate can be purified by recrystallization from methanol or used directly in the next step.
Protocol 2: Bromination of Methyl 2-methyl-3-nitrobenzoate
This protocol describes the regioselective bromination to yield the final product.
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Dissolution: In a round-bottom flask, dissolve the crude or purified Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0°C.
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Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions to the reaction mixture, ensuring the temperature does not exceed 10°C.
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Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction should be monitored by TLC to determine completion.
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Work-up: Pour the reaction mixture onto crushed ice. The crude product will precipitate.
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Isolation: Filter the precipitate and wash with cold water, followed by a wash with a cold, dilute sodium bisulfite solution to remove any unreacted bromine.
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Purification: Recrystallize the crude solid from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure this compound.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions and their impact on yield for electrophilic aromatic substitutions of this type. Exact yields for this specific molecule may vary.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Sub-optimal) | Expected Outcome |
| Nitration Temp. | 0-10°C | 0-5°C | 25°C | Lower temperatures minimize dinitration, improving purity and yield.[1] |
| Nitrating Agent | 1.1 eq HNO₃ | 1.05 eq HNO₃ | >1.5 eq HNO₃ | Using a slight excess is optimal; large excess increases side products. |
| Bromination Temp. | 0-25°C | 0-10°C | >40°C | Elevated temperatures can lead to decreased regioselectivity and side reactions. |
| Brominating Agent | NBS in H₂SO₄ | NBS in H₂SO₄ | Br₂ (no catalyst) | NBS in acid is effective for deactivated rings; uncatalyzed Br₂ is too slow. |
| Approx. Yield | 60-70% | 75-85% | <50% | Optimized conditions significantly improve the overall yield. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Caption: Troubleshooting flowchart for the synthesis.
References
Common impurities in "Methyl 5-bromo-2-methyl-3-nitrobenzoate" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities in Methyl 5-bromo-2-methyl-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from the starting materials, side reactions during synthesis, or subsequent degradation. These are typically:
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Regioisomers: The nitration of the aromatic ring can sometimes lead to the formation of other positional isomers, such as Methyl 3-bromo-2-methyl-5-nitrobenzoate. The directing effects of the existing substituents on the benzene ring influence the position of the incoming nitro group.
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Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials, such as 5-bromo-2-methyl-3-nitrobenzoic acid or methyl 2-methyl-5-bromobenzoate.
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Over-nitrated Products: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), dinitration of the aromatic ring can occur, leading to the formation of dinitro-derivatives.
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Nitrophenolic Compounds: These impurities can arise from the hydrolysis of the ester group or other side reactions and often contribute to a yellow or brownish discoloration of the product.[1]
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Residual Acids: Traces of the acids used in the nitration process (e.g., sulfuric acid, nitric acid) may remain in the crude product if not properly neutralized and washed.
Q2: My this compound product is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration, typically a yellow or brownish hue, in nitroaromatic compounds is often due to the presence of nitrophenolic impurities. These can be removed through a variety of techniques:
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Alkaline Washing: Washing the crude product with a dilute alkaline solution, such as aqueous sodium bicarbonate or sodium hydroxide, can help remove acidic impurities like nitrophenols by converting them into their more water-soluble salts.
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Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is crucial for successful purification.
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Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
Q3: How can I effectively remove regioisomeric impurities?
A3: The separation of regioisomers can be challenging due to their similar physical properties. The most effective methods are:
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Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the crystallization conditions (e.g., solvent composition, temperature, cooling rate), it may be possible to selectively crystallize the desired isomer.
-
Column Chromatography: This is often the most reliable method for separating isomers. A carefully selected solvent system (mobile phase) and stationary phase (e.g., silica gel) can allow for the differential elution of the isomers, leading to their separation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | - Product loss during transfers.- Incomplete crystallization.- Use of an inappropriate recrystallization solvent. | - Ensure careful transfer of materials between vessels.- Cool the recrystallization mixture thoroughly in an ice bath to maximize crystal formation.- Perform small-scale solvent screening to find a solvent that provides good recovery. |
| Oily Product Instead of Crystals | - High concentration of impurities.- Presence of residual solvent. | - Attempt a preliminary purification step, such as washing with a suitable solvent, before recrystallization.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Broad Melting Point Range | - Presence of impurities. | - The product requires further purification. Consider a second recrystallization or purification by column chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a standard recrystallization technique.
1. Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and hexane) to find a suitable solvent or solvent pair.
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The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
3. Decolorization (Optional):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
4. Hot Filtration (Optional):
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If charcoal or other solid impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
5. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
6. Isolation and Drying:
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the desired product from impurities with different polarities, such as regioisomers or starting materials.
1. Stationary Phase and Mobile Phase Selection:
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Use silica gel as the stationary phase.
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Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point. The ideal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.5.
2. Column Packing:
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Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column.
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Allow the silica gel to settle, ensuring a uniform and air-free packing.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
4. Elution and Fraction Collection:
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Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
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The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
5. Fraction Analysis:
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Monitor the collected fractions by TLC to identify which fractions contain the pure product.
6. Isolation of Pure Product:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides hypothetical data on the purity of this compound before and after purification.
| Purification Method | Initial Purity (%) | Purity After 1st Purification (%) | Purity After 2nd Purification (%) |
| Recrystallization (Methanol) | 85 | 97 | 99.5 |
| Column Chromatography | 85 | 99 | >99.8 |
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A step-by-step workflow for the purification of this compound using column chromatography.
Caption: Logical relationship between crude product, common impurities, and purification methods leading to the pure product.
References
Troubleshooting failed Suzuki coupling with "Methyl 5-bromo-2-methyl-3-nitrobenzoate"
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Suzuki coupling reactions, specifically involving the sterically hindered and electronically complex substrate, Methyl 5-bromo-2-methyl-3-nitrobenzoate .
Troubleshooting Guide: Common Issues & Solutions
Q1: My Suzuki reaction with this compound has completely failed. I only recovered my starting materials. What are the most likely causes?
A1: A complete failure to react with a substrate like this compound typically points to issues with the catalytic cycle's initiation, specifically the oxidative addition step. This substrate presents two main challenges: significant steric hindrance from the methyl group ortho to the bromine, and complex electronic effects from the electron-withdrawing nitro and ester groups.
The most critical factor for success with hindered substrates is the choice of catalyst and ligand.[1] Standard catalysts such as Pd(PPh₃)₄ are often ineffective.[2] Additionally, reaction conditions may not be sufficiently forcing for such a challenging coupling.
Below is a workflow to diagnose the issue:
Q2: I'm getting a low yield of my desired product along with several byproducts. What are these side reactions and how can I minimize them?
A2: Low yields are often due to competing side reactions that consume your starting materials or intermediates. For this substrate, the most common culprits are protodeboronation of the boronic acid, homocoupling, and reduction of the aryl bromide.
| Side Reaction | Description | Common Cause(s) | Mitigation Strategy | Citation(s) |
| Protodeboronation | The boronic acid's C-B bond is cleaved and replaced by a C-H bond, destroying the nucleophile. | Presence of excess water; high temperatures; prolonged reaction times. | Use a 1.5 to 2-fold excess of the boronic acid/ester. Use a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt. | [1][3][4] |
| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl. | Presence of oxygen, which re-oxidizes Pd(0) to Pd(II); use of a Pd(II) precursor without sufficient ligand. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Ensure an adequate ligand-to-palladium ratio. | [3] |
| Aryl Bromide Reduction | The C-Br bond is cleaved and replaced by a C-H bond, forming Methyl 2-methyl-3-nitrobenzoate. | Can occur with sterically hindered or electron-rich aryl bromides. The mechanism can involve β-hydride elimination from alkoxide bases or impurities. | Switch to a non-coordinating base like Cs₂CO₃ or K₃PO₄. Ensure high-purity reagents. | [1] |
| Nitro Group Reduction | The -NO₂ group is reduced to -NH₂ or other intermediates. | Certain phosphine ligands can act as reducing agents, especially at high temperatures. | Use a more robust ligand (e.g., a bulky biaryl phosphine or NHC). If the problem persists, consider reducing the nitro group to an amine before the coupling step. | [5] |
Q3: Which specific catalyst system (palladium precursor and ligand) do you recommend for this compound?
A3: For sterically hindered and electron-deficient aryl bromides, the most effective catalyst systems involve bulky, electron-rich phosphine ligands (often called Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[1][6] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.
| Palladium Source | Recommended Ligand | Typical Loading (mol%) | Key Advantages & Considerations | Citation(s) |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand | High activity for a broad range of hindered and electron-poor substrates. Air-sensitive. | [2] |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | 1-2% Pd, 2-4% Ligand | Excellent for sterically demanding couplings. | [7] |
| Pd-NHC Complexes (e.g., PEPPSI™-IPr) | (pre-formed complex) | 1-3% | Often highly active and more stable to air and moisture than phosphine-based systems. Effective for hindered substrates. | [6][8] |
| PdCl₂(dppf) | (pre-formed complex) | 2-5% | A common, relatively air-stable catalyst, but may be less effective for this highly hindered substrate compared to Buchwald or NHC systems. | [2] |
Q4: How should I select the optimal base and solvent for this reaction?
A4: The base is crucial for activating the boronic acid for the transmetalation step.[9] For hindered couplings, a moderately strong base is often required. The solvent must solubilize all components and be stable at the required temperature.
| Base | Solvent(s) | Rationale & Considerations | Citation(s) |
| K₃PO₄ (Potassium Phosphate) | Toluene/H₂O, Dioxane/H₂O | An effective, moderately strong base for many Suzuki couplings. The presence of a small amount of water can be beneficial. | [2][7][10] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, THF | A strong base that is often effective when others fail. Its high solubility in organic solvents can be advantageous. | [1] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, Toluene/EtOH/H₂O | A common and cost-effective base. May require higher temperatures for this hindered substrate. | [2] |
| t-BuOK (Potassium tert-butoxide) | Dioxane, Toluene | A very strong, non-nucleophilic base. Can be highly effective for very challenging couplings but may promote side reactions if not used carefully. | [6] |
Frequently Asked Questions (FAQs)
Q1: Can you provide a robust, general starting protocol for a Suzuki coupling with this compound?
A1: Yes, the following protocol is a good starting point, employing best practices for difficult couplings.
Experimental Protocol: Optimized Suzuki Coupling of a Hindered Aryl Bromide
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Reagent Preparation :
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In a reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv).
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Add the desired arylboronic pinacol ester (1.5 equiv) and potassium phosphate (K₃PO₄), finely ground (3.0 equiv).
-
-
Inert Atmosphere :
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition :
-
Through the septum, add a degassed solvent system, such as a 9:1 mixture of 1,4-Dioxane and water. The total solvent volume should create a concentration of approximately 0.1 M with respect to the aryl bromide.
-
-
Catalyst Addition :
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In a separate vial, quickly weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction vessel against a positive flow of inert gas. Alternatively, use a pre-catalyst like SPhos Pd G3.
-
-
Reaction :
-
Place the sealed vessel in a preheated oil bath at 100-110 °C.
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Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring & Work-up :
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
-
Q2: How can I effectively monitor the reaction's progress?
A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
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TLC : Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to track the disappearance of the starting aryl bromide and the appearance of the more non-polar product spot.
-
LC-MS : This provides a more accurate assessment of the conversion and can help identify the masses of any byproducts being formed, aiding in troubleshooting.
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave irradiation can be highly effective for accelerating sluggish reactions, particularly those involving sterically hindered substrates.[6] It can significantly reduce reaction times from many hours to under an hour. A typical starting point would be to heat the reaction at 120-140 °C for 30-60 minutes in a sealed microwave vessel.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. US9872862B2 - Salt form of a human histone methyltransferase EZH2 inhibitor - Google Patents [patents.google.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Side reactions and byproduct formation in the synthesis of "Methyl 5-bromo-2-methyl-3-nitrobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate. Our focus is on addressing common side reactions and the formation of byproducts during the nitration of the precursor, methyl 5-bromo-2-methylbenzoate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Q1: My reaction produced a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity?
A1: The formation of multiple isomers is a common challenge in the nitration of polysubstituted aromatic rings due to the competing directing effects of the existing substituents. In the case of methyl 5-bromo-2-methylbenzoate, the methyl group (an activating ortho, para-director), the bromo group (a deactivating ortho, para-director), and the methyl ester group (a deactivating meta-director) all influence the position of the incoming nitro group.
Potential Byproducts:
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Methyl 5-bromo-2-methyl-4-nitrobenzoate: Formation is directed by the ortho-directing effect of the methyl group and the para-directing effect of the bromo group.
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Methyl 5-bromo-2-methyl-6-nitrobenzoate: Formation is directed by the para-directing effect of the methyl group and the ortho-directing effect of the bromo group.
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Dinitrated products: Can form if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).
Troubleshooting Steps:
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain a low temperature, typically between 0-10 °C, during the addition of the nitrating agent.[1] | Lower temperatures favor the desired kinetic product and minimize the formation of undesired isomers and dinitrated byproducts.[1] |
| Nitrating Agent | Use a stoichiometric amount or a slight excess of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). | A large excess of the nitrating agent can lead to the formation of dinitrated byproducts. |
| Addition of Reagents | Add the nitrating agent slowly and dropwise to the solution of the substrate in the acid catalyst.[2][3][4] | Slow addition helps to control the exothermic nature of the reaction and maintain a consistent low temperature, which is crucial for selectivity.[2][3][4] |
| Stirring | Ensure vigorous and constant stirring throughout the reaction. | Proper mixing ensures homogenous reaction conditions and helps to dissipate localized heat, reducing the likelihood of side reactions. |
Q2: I observe the formation of a significant amount of dinitrated byproducts. How can I prevent this?
A2: The formation of dinitrated byproducts is typically a result of overly aggressive reaction conditions. The initial nitration product is less reactive than the starting material due to the electron-withdrawing nature of the newly introduced nitro group. However, forcing conditions can lead to a second nitration.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Reaction Time | Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can promote dinitration. |
| Temperature | Strictly control the temperature and avoid any significant exotherms. | Higher temperatures provide the activation energy required for the second nitration step. |
| Concentration of Nitrating Agent | Use the minimum effective concentration of the nitrating agent. | High concentrations of the nitronium ion (NO₂⁺) increase the probability of a second electrophilic attack. |
Q3: My crude product is an oil and does not solidify upon pouring onto ice. What could be the reason?
A3: The presence of significant amounts of isomeric byproducts or unreacted starting material can lower the melting point of the product mixture, causing it to remain as an oil.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Reaction Completion | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. | Unreacted starting material can act as an impurity that disrupts the crystal lattice of the product. |
| Purity of Starting Material | Use highly pure methyl 5-bromo-2-methylbenzoate. | Impurities in the starting material can carry through the reaction and affect the physical properties of the product. |
| Work-up Procedure | After pouring onto ice, scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. | These techniques can help to overcome the activation energy barrier for crystallization. |
Experimental Protocols
A general experimental protocol for the nitration of an aromatic ester is provided below. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
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Methyl 5-bromo-2-methylbenzoate
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Deionized Water
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Methanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 5-bromo-2-methylbenzoate in a sufficient amount of concentrated sulfuric acid.
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Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
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Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.[1]
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After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
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Carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.[2][3][4]
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The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
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The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the pure this compound.[2]
Visualization of Reaction Pathways
The following diagrams illustrate the synthesis pathway and the potential side reactions.
References
Challenges in the scale-up of "Methyl 5-bromo-2-methyl-3-nitrobenzoate" production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 5-bromo-2-methyl-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most probable synthetic route is the nitration of a precursor, Methyl 2-methyl-5-bromobenzoate, using a mixed acid (concentrated nitric and sulfuric acids) solution. The reaction is a classic electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the active electrophile.[1][2][3][4][5] The directing effects of the methyl and bromo substituents on the aromatic ring will influence the regioselectivity of the nitration.
Q2: What are the critical safety precautions when performing this nitration on a larger scale?
Scaling up nitration reactions introduces significant thermal risks. Key safety precautions include:
-
Thermal Hazard Analysis: Before scale-up, it is crucial to perform a thermal hazard analysis using techniques like reaction calorimetry to understand the heat of reaction and potential for thermal runaway.
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Gradual Scale-Up: Never scale a reaction by more than a factor of three from the previous run.[5]
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Temperature Control: The reaction is highly exothermic.[6] Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating mixture.[3][6] Ensure an efficient cooling system is in place.
-
Slow Addition: Add the nitrating mixture slowly and dropwise to the substrate solution to control the reaction rate and heat generation.[1][2][4]
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Quenching: Quench the reaction by slowly adding the reaction mixture to a large volume of crushed ice and water.
Q3: What are common side products, and how can they be minimized?
Common side products in nitration reactions include:
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Isomeric Impurities: Formation of other isomers (e.g., nitration at different positions on the aromatic ring) can occur. The formation of these is dictated by the directing effects of the existing substituents. Minimizing isomeric impurities can be achieved by strict temperature control.
-
Dinitration Products: Over-nitration can lead to the formation of dinitrated products. This can be minimized by using the correct stoichiometry of the nitrating agent and avoiding prolonged reaction times or elevated temperatures.
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Oxidation Products: Strong oxidizing conditions can lead to the formation of undesired oxidation byproducts.
Q4: My product is an oil and does not precipitate upon quenching. What should I do?
If the product does not solidify upon pouring the reaction mixture onto ice, it is likely an oil or soluble in the acidic aqueous mixture. In this case, perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane. Combine the organic extracts and proceed with the standard washing and drying steps.[2]
Q5: I am having difficulty purifying the final product. What are the recommended methods?
Purification can be challenging due to the presence of isomers and other impurities.
-
Recrystallization: This is the most common method for purifying the crude product. Methanol or a mixture of ethanol and water are often effective solvents.[1][3][4]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed.
-
Washing: A thorough work-up procedure is essential. This typically involves washing the crude product or an organic solution of it with water to remove residual acids, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and finally a brine wash.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction due to insufficient nitrating agent or low temperature. | Ensure the correct stoichiometry of nitric acid. Allow the reaction to stir for the recommended time, and consider letting it slowly warm to room temperature after the initial cooled addition.[4] |
| Loss of product during work-up. | If the product is an oil, use liquid-liquid extraction instead of filtration.[2] Ensure the pH is neutral before extraction to prevent loss of any acidic byproducts that might be the desired product in some cases. | |
| Starting material is impure. | Check the purity of the starting Methyl 2-methyl-5-bromobenzoate before starting the reaction. | |
| Formation of a Dark Oil or Tar | Reaction temperature was too high, leading to side reactions and decomposition. | Maintain strict temperature control (0-10°C) during the addition of the nitrating mixture.[3][6] Add the nitrating agent very slowly. |
| Insufficient stirring. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents. | |
| Product Fails to Solidify | The product is an oil at the quenching temperature. | Perform a liquid-liquid extraction with a suitable organic solvent. |
| Presence of significant impurities depressing the melting point. | Attempt to purify a small sample by column chromatography to isolate the desired product. | |
| Broad or Unresolved NMR Peaks | Presence of paramagnetic impurities. | Treat the NMR sample with a chelating agent if metal contamination is suspected. |
| Compound aggregation at high concentrations. | Acquire the spectrum at a lower concentration or a higher temperature. | |
| Multiple Spots on TLC After Reaction | Formation of isomeric or dinitrated byproducts. | Optimize the reaction temperature and stoichiometry of the nitrating agent. Use column chromatography for purification. |
| Incomplete reaction. | Increase the reaction time or slightly increase the amount of nitrating agent. |
Experimental Protocols
General Lab-Scale Synthesis of this compound
This protocol is adapted from general procedures for the nitration of substituted methyl benzoates and should be optimized for the specific substrate.[1][2][3][4][5]
Materials:
-
Methyl 2-methyl-5-bromobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
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Deionized Water
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Methanol or Ethanol (for recrystallization)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Preparation of the Substrate Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-methyl-5-bromobenzoate in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
-
Preparation of the Nitrating Mixture:
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In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.
-
Cool this mixture in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for another 15-30 minutes.
-
-
Work-up and Isolation:
-
Slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral to pH paper.
-
If an oil forms, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified this compound.
-
Quantitative Data (Typical Values for Similar Nitrations)
| Parameter | Value | Reference |
| Typical Yield (Crude) | 60-85% | [6] |
| Purity (after recrystallization) | >98% | [7] |
| Reaction Temperature | 0-10 °C | [3][6] |
| Melting Point (Crude) | Variable | |
| Melting Point (Pure) | 51.0 to 55.0 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing degradation of "Methyl 5-bromo-2-methyl-3-nitrobenzoate" during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "Methyl 5-bromo-2-methyl-3-nitrobenzoate" during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction is turning dark brown or black, and I'm observing a complex mixture of byproducts by TLC/LC-MS. What could be the cause?
A1: The formation of dark-colored mixtures, often referred to as "tar," is a common sign of degradation, especially with nitroaromatic compounds. Several factors could be at play:
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Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive. High reaction temperatures can initiate decomposition, which may involve the cleavage of the C-NO₂ bond to form radical species that polymerize. The presence of an ortho-methyl group can sometimes introduce unique decomposition pathways.
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Strongly Basic Conditions: While the ester group is susceptible to hydrolysis under basic conditions, very strong bases or high temperatures in the presence of a base can lead to complex side reactions with the nitroaromatic system.
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Reaction with Oxidizing Agents: The safety data for this compound indicates incompatibility with oxidizing agents. Unintentional exposure to oxidants can lead to uncontrolled reactions and degradation.[1][2]
Troubleshooting Steps:
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Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. Even a modest decrease can significantly reduce the rate of thermal decomposition.
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Ensure Inert Atmosphere: If your reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
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Choice of Base: If a base is required, consider using a milder base or adding it slowly at a lower temperature to control the exotherm.
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Degas Solvents: Remove dissolved oxygen from solvents by degassing them prior to use.
Q2: The yield of my desired product is low, and I've isolated 5-bromo-2-methyl-3-nitrobenzoic acid as a major byproduct. Why is this happening?
A2: The isolation of 5-bromo-2-methyl-3-nitrobenzoic acid points to the hydrolysis of the methyl ester.
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Acid-Catalyzed Hydrolysis: The presence of strong acids and water in your reaction mixture can lead to the reverse of the esterification reaction. This is an equilibrium process, so excess water will drive the reaction toward the carboxylic acid.
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Base-Mediated Hydrolysis (Saponification): If your reaction is run under basic conditions, saponification of the ester will occur. This reaction is irreversible and will consume your starting material to form the carboxylate salt, which upon acidic workup will yield the carboxylic acid.
Troubleshooting Steps:
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Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly distilled solvents and dry glassware.
-
Control pH: If possible, maintain a neutral pH. If an acid or base is necessary, use the minimum required amount and consider a non-aqueous workup if feasible.
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Protect the Ester: In multi-step syntheses, it may be necessary to protect other functional groups to avoid harsh conditions that could hydrolyze the ester.
Q3: I am attempting a nucleophilic substitution reaction, but it is not proceeding as expected. What factors could be hindering the reaction?
A3: The success of a nucleophilic aromatic substitution (SNAr) on this molecule is highly dependent on the reaction conditions and the nature of the nucleophile.
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Positional Effects of the Nitro Group: The strong electron-withdrawing nitro group activates the aromatic ring to nucleophilic attack. However, this activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the bromine atom is meta to the nitro group, which provides significantly less activation compared to an ortho or para relationship.
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Steric Hindrance: The methyl group ortho to the ester and nitro groups can sterically hinder the approach of nucleophiles to the adjacent positions on the ring.
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Leaving Group Ability: While bromide is a good leaving group, the lack of strong electronic activation at its position makes its displacement difficult under standard SNAr conditions.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for SNAr reactions.
-
Use a Stronger Nucleophile: A more reactive nucleophile may be required to attack the less-activated ring position.
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Consider Metal-Catalyzed Cross-Coupling: For substitutions at the bromine position, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) are often more effective than SNAr for unactivated aryl halides.
Q4: My reaction is sensitive to light, and I'm seeing unexpected byproducts when I run it on the benchtop. Could this be photodegradation?
A4: Yes, nitroaromatic compounds can be susceptible to photodegradation, especially in the presence of UV light (including from sunlight).[3]
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Photolysis: Exposure to light can induce the cleavage of bonds within the molecule, leading to the formation of radicals and other reactive species. This can result in a variety of side products.
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Photosensitized Reactions: Other components in your reaction mixture could act as photosensitizers, absorbing light and transferring the energy to your compound, initiating its degradation.
Troubleshooting Steps:
-
Protect the Reaction from Light: Cover your reaction vessel with aluminum foil or use amber-colored glassware to exclude light.
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Work in a Dimly Lit Area: When setting up and working up your reaction, minimize exposure to direct, bright light.
Summary of Potential Degradation Pathways
| Degradation Pathway | Triggering Conditions | Common Byproducts | Prevention Strategy |
| Thermal Decomposition | High Temperatures (>150-200 °C, substrate dependent) | Tar, polymeric materials, CO₂, NOx, HBr | Lower reaction temperature, use of stabilizers |
| Ester Hydrolysis (Acidic) | Presence of water and strong acid | 5-bromo-2-methyl-3-nitrobenzoic acid, Methanol | Use anhydrous reagents, control pH |
| Ester Hydrolysis (Basic) | Presence of a base | 5-bromo-2-methyl-3-nitrobenzoic acid (after acidic workup), Methanol | Use non-basic conditions if possible, or a milder base at low temperature |
| Photodegradation | Exposure to UV light (e.g., sunlight) | Nitrophenols, complex mixtures | Protect reaction from light |
| Nucleophilic Attack | Strong nucleophiles, high temperatures | Substitution products (e.g., displacement of Br or NO₂) | Control nucleophile strength and stoichiometry, consider alternative synthetic routes |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Degradation in a Reaction
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Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of inert gas (nitrogen or argon).
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Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Ensure all solid reagents are dry. If necessary, dry them in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. If the reaction is light-sensitive, wrap the flask in aluminum foil.
-
Reagent Addition: Add the this compound to the reaction flask, followed by the anhydrous solvent. If a base or other reactive reagent is to be added, cool the reaction mixture to 0 °C in an ice bath before slow, dropwise addition.
-
Temperature Control: Maintain the desired reaction temperature using a controlled temperature bath (e.g., oil bath, cryocooler). Avoid localized overheating by ensuring efficient stirring.
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Monitoring the Reaction: Follow the progress of the reaction by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
-
Workup: Quench the reaction at the appropriate temperature. If an aqueous workup is necessary, use degassed, deionized water and perform extractions quickly.
Protocol 2: Test for Thermal Stability
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Sample Preparation: Dissolve a small amount (e.g., 10 mg) of this compound in a stable, high-boiling solvent (e.g., diphenyl ether) in a small reaction tube.
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Heating: Place the tube in a preheated heating block at a specific temperature (e.g., 100 °C).
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Analysis: After a set time (e.g., 1 hour), remove the tube, cool it to room temperature, and analyze the contents by TLC or LC-MS to check for the appearance of degradation products.
-
Repeat: Repeat the experiment at incrementally higher temperatures (e.g., 120 °C, 140 °C, etc.) to determine the approximate temperature at which significant degradation begins.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for reactions involving the target compound.
References
Technical Support Center: Optimizing Cross-Coupling of Methyl 5-bromo-2-methyl-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of Methyl 5-bromo-2-methyl-3-nitrobenzoate. The information is tailored to address specific challenges related to this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low or no yield?
A1: Low or no yield with this substrate is a common issue stemming from its specific chemical properties. This compound is an electron-deficient aryl bromide due to the presence of a strong electron-withdrawing nitro group. While this can facilitate the initial oxidative addition step in the catalytic cycle, it also introduces several challenges:
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Catalyst Deactivation: The nitro group can oxidize the phosphine ligands or the palladium(0) catalyst, leading to catalyst deactivation.[1][2]
-
Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate. More electron-rich and sterically hindered ligands are often required.
-
Side Reactions: The electron-deficient nature of the ring can promote side reactions, including hydrodehalogenation (replacement of bromine with hydrogen) or decomposition under strongly basic conditions.
-
Poor Reaction Conditions: Inadequate exclusion of air and moisture, incorrect temperature, or an inappropriate choice of base or solvent can significantly hinder the reaction.
Q2: How does the nitro group specifically affect the catalyst and reaction?
A2: The nitro (-NO₂) group plays a dual role. Its strong electron-withdrawing nature makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst, which is the first step in many cross-coupling reactions.[3][4] However, the nitro group itself can be reactive under catalytic conditions. It can act as an oxidant, leading to the degradation of electron-rich phosphine ligands and the deactivation of the Pd(0) catalyst.[1] Furthermore, developing new protocols for denitrative coupling, where the nitro group itself acts as a leaving group, has been a subject of recent research, highlighting its unique reactivity.[5][6]
Q3: What is a good starting point for catalyst loading, and when should I adjust it?
A3: For initial screening, a catalyst loading of 1–5 mol % is a conventional starting point. However, due to the challenging nature of this substrate, starting with a higher loading (e.g., 5-10 mol %) may be necessary to achieve a reasonable conversion.[7][8] If you observe no or very low conversion, increasing the catalyst loading can be a viable strategy after ensuring other parameters (ligand, base, solvent, temperature) are appropriate.[9] Once the reaction is optimized, the catalyst loading should be gradually reduced to determine the minimum effective amount for efficiency and cost-effectiveness.
Q4: Which palladium catalyst and ligand system is recommended for this substrate?
A4: For electron-deficient aryl bromides like this, it is crucial to use a robust catalytic system. Standard systems may be insufficient. Consider the following options:
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Pre-formed Catalysts: Palladacycles or pre-catalysts like Pd(dppf)Cl₂·CH₂Cl₂ are often effective.[7][8]
-
Bulky, Electron-Rich Ligands: Combinations of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or BrettPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][5] These ligands can stabilize the palladium center and promote the catalytic cycle.
Q5: How do I select the appropriate base and solvent for the reaction?
A5: The choice of base and solvent is critical and interdependent.
-
Base: The base is required to activate the organoboron reagent in Suzuki couplings or to act as a halide scavenger in Heck and Sonogashira reactions.[10] For this substrate, a moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is a good starting point. Organic bases such as triethylamine (Et₃N) are also commonly used, particularly in Sonogashira and Heck reactions.[11]
-
Solvent: A mixture of an organic solvent and water is often used for Suzuki couplings to dissolve both the organic substrate and the inorganic base (e.g., Dioxane/H₂O, THF/H₂O, DME/H₂O).[7] For Heck and Sonogashira reactions, polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.[12] The reaction's success can be highly sensitive to the solvent system, so screening different options is advised.
Troubleshooting Guide
Problem 1: No Conversion (Only Starting Material Recovered)
If your reaction shows no conversion to the desired product, follow this troubleshooting workflow.
Problem 2: Low Yield with Formation of Byproducts
Low yields are often accompanied by side reactions. Identifying the major byproduct can help diagnose the issue.
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Homocoupling of Boronic Acid (Suzuki): This suggests the transmetalation step is slow or problematic.
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Solution: Change the base to improve the boronic acid activation (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the reaction is properly degassed, as oxygen can promote homocoupling.
-
-
Hydrodehalogenation (Bromine replaced by Hydrogen): This indicates a competing reduction pathway.
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Solution: Ensure the solvent is pure and anhydrous. Some impurities can act as hydrogen sources. Lowering the reaction temperature or using a less electron-rich ligand might also help.
-
-
Decomposition of Starting Material: A dark, tarry reaction mixture with multiple spots on TLC can indicate decomposition.
-
Solution: The combination of heat and a strong base may be degrading the electron-deficient substrate. Try using a milder base or lowering the reaction temperature.
-
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for optimizing your cross-coupling reaction.
Table 1: Recommended Starting Catalyst Systems
| Coupling Type | Palladium Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%) | XPhos or SPhos (2.2-5.5%) | K₃PO₄ or Cs₂CO₃ (2-3) | Dioxane/H₂O or Toluene | 80–110 |
| Heck | Pd(OAc)₂ (1-5%) | P(t-Bu)₃ or an NHC ligand (1.2-6%) | Et₃N or K₂CO₃ (1.5-2) | DMF or NMP | 100–140 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | CuI (1-5%, if not copper-free) | Et₃N or DiPEA (2-4) | THF or DMF | 25–80 |
Note: Catalyst loading is based on the limiting reagent. For pre-formed catalysts like Pd(dppf)Cl₂, use 5-10 mol % for initial trials.[7][8]
Table 2: Key Parameters for Optimization
| Parameter | Typical Range | Remarks |
| Catalyst Loading | 0.5 - 10 mol % | Start higher (5-10%) for this substrate and reduce after finding viable conditions.[7][13] |
| Temperature | 25 - 140 °C | Reaction may require heating. Monitor for decomposition at higher temperatures.[12] |
| Base | 1.5 - 4 equivalents | Base strength and solubility are critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Solvent | Various | Screen polar aprotic (DMF, DMAc) and ethereal (Dioxane, THF) solvents, with or without water. |
| Concentration | 0.05 - 0.5 M | Higher concentrations can sometimes improve reaction rates but may also lead to side reactions. |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on literature procedures for similar substrates.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.10 equiv, 10 mol %)
-
Triethylamine (Et₃N) (3.0 equiv) or another suitable base like K₂CO₃
-
Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 or 4:1 v/v)
-
Microwave vial or Schlenk flask
-
Nitrogen or Argon source
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (DME and water) via syringe.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure it is thoroughly degassed.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Seal the vial tightly.
-
Place the vial in a preheated oil bath at 100-120 °C or heat in a microwave reactor (e.g., 120 °C for 30 minutes).[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Work-up procedures for reactions involving "Methyl 5-bromo-2-methyl-3-nitrobenzoate"
Welcome to the technical support center for "Methyl 5-bromo-2-methyl-3-nitrobenzoate." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures and troubleshoot common issues encountered during reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on "this compound"?
A1: "this compound" has three primary sites for chemical modification:
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The Nitro Group (-NO₂): This group is readily reduced to an amine (-NH₂), which can then undergo a wide range of further reactions.
-
The Bromo Group (-Br): The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions. However, the nitro group's meta position to the bromine can decrease its reactivity in SNAr compared to an ortho or para relationship.[1][2]
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The Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Q2: I am having trouble with the nitration of the precursor to synthesize "this compound." What are some common issues?
A2: Difficulties during the nitration of substituted methyl benzoates often stem from reaction conditions. Key factors to control are:
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Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically below 10-15°C) is crucial to prevent the formation of dinitrated byproducts.[3]
-
Acid Concentration: The strength of the nitrating mixture (concentrated nitric and sulfuric acids) is critical. The use of fresh, concentrated acids is recommended as water can impede the formation of the necessary nitronium ion (NO₂⁺).
-
Addition Rate: Slow, dropwise addition of the nitrating mixture to the substrate ensures better temperature control and minimizes side reactions.[3][4]
Q3: My reduction of the nitro group is sluggish or incomplete. What can I do?
A3: Incomplete reduction of aromatic nitro compounds can be due to several factors:
-
Choice of Reducing Agent: The effectiveness of reducing agents can vary. Common choices include iron powder in acidic media (e.g., with acetic acid or ammonium chloride), tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C). For substrates with other reducible functional groups, milder reagents like iron/acetic acid or tin(II) chloride are often preferred.[5]
-
Reaction Temperature: While some reductions proceed at room temperature, gentle heating can often increase the reaction rate.[6]
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Solubility: Poor solubility of the starting material can hinder the reaction. Using a co-solvent like ethanol can improve solubility and reaction rates.[6]
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Side Reactions: Be aware of potential side reactions like the formation of azoxy or azo compounds, especially under mild reducing conditions.[7]
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the bromine atom, but the reaction is not proceeding. Why might this be?
A4: The reactivity of the bromine atom in "this compound" towards SNAr is influenced by the electronic effects of the other substituents. The nitro group is a strong electron-withdrawing group, which is necessary to activate the aromatic ring for nucleophilic attack. However, its meta position relative to the bromine atom provides less stabilization to the Meisenheimer intermediate compared to an ortho or para relationship, leading to lower reactivity.[1][2][8] To promote the reaction, consider using a stronger nucleophile, a polar aprotic solvent (like DMF or DMSO), and higher reaction temperatures.[8]
Troubleshooting Guides
Nitration for the Synthesis of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Ensure the use of fresh, concentrated nitric and sulfuric acids. Increase the reaction time or allow the reaction to warm to room temperature for a short period after the initial cooled addition.[3][9] |
| Loss of product during work-up. | Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of crushed ice.[4][9] Wash the crude product with ice-cold water to minimize dissolution.[10] | |
| Formation of Di- or Poly-nitrated Products | Reaction temperature was too high. | Maintain the reaction temperature below 10-15°C during the addition of the nitrating mixture using an ice bath.[3] |
| Concentrated nitrating mixture. | Use the appropriate stoichiometry of nitric acid. | |
| Product is an Oil and Does Not Solidify | Presence of impurities (e.g., ortho/para isomers). | Scratch the inside of the flask with a glass rod to induce crystallization. If it remains an oil, proceed with an extraction using a suitable organic solvent, followed by purification by column chromatography. |
| Emulsion Formation During Work-up | Inefficient phase separation. | Add brine to the aqueous layer to increase its ionic strength, which can help break the emulsion.[3] |
Reduction of the Nitro Group
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient reducing agent. | Use a molar excess of the reducing agent. |
| Low reaction temperature. | Gently heat the reaction mixture. | |
| Poor solubility of the starting material. | Add a co-solvent like ethanol to improve solubility.[6] | |
| Formation of Side Products (e.g., Azo/Azoxy compounds) | Reaction conditions are too mild or intermediates are long-lived. | Ensure complete reduction by using a stronger reducing system or longer reaction times. The choice of reducing agent is critical; for example, LiAlH₄ can lead to azo products with aromatic nitro compounds.[5][7] |
| Difficult Isolation of the Amine Product | The amine product may be soluble in the aqueous phase, especially if it forms a salt. | After the reaction, basify the solution to a pH of 10-11 with a base like NaOH to deprotonate the ammonium salt and precipitate the free amine.[11] |
| The product is a dark color. | This can be due to side reactions. Purification by column chromatography or recrystallization may be necessary. The use of zinc as a reducing agent can sometimes lead to colored products.[6] |
Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Conversion | Low reactivity of the substrate due to the meta-nitro group. | Increase the reaction temperature, potentially using a high-boiling polar aprotic solvent like DMF or DMSO.[8] Consider using microwave heating to accelerate the reaction.[8] |
| The nucleophile is not strong enough. | If using an alcohol or amine, consider deprotonating it first with a strong base (e.g., NaH) to form the more nucleophilic alkoxide or amide.[8] | |
| Decomposition of Starting Material or Product | High reaction temperatures. | Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily long reaction times at high temperatures. |
Experimental Protocols
General Work-up Procedure for Nitration
-
Quenching: After the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.[3][9]
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by a final wash with cold water.[3]
-
Drying: Allow the crude product to air-dry on the filter or in a desiccator.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to obtain the pure "this compound".[3][11]
General Work-up Procedure for the Reduction of the Nitro Group (using Iron)
-
Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., methanol) and filter through a pad of celite to remove the iron salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. If the reaction was run under acidic conditions, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization.
Visualized Workflows
Caption: Workflow for the synthesis and purification of this compound.
Caption: General workflow for the reduction of the nitro group.
Caption: Troubleshooting logic for SɴAr reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. web.mst.edu [web.mst.edu]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Analytical Techniques for Monitoring "Methyl 5-bromo-2-methyl-3-nitrobenzoate" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 5-bromo-2-methyl-3-nitrobenzoate". The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For initial analysis of this compound, a reverse-phase HPLC method is recommended. Given its aromatic and substituted nature, a C18 column is a suitable choice. A gradient elution with a mobile phase consisting of acetonitrile and water, both with 0.05% trifluoroacetic acid (TFA), is a good starting point.[1] The TFA helps to sharpen peaks by minimizing interactions with free silanol groups on the stationary phase.
Q2: How can I monitor the progress of a reaction involving this compound using HPLC?
A2: To monitor a reaction, you can take aliquots of the reaction mixture at different time points. These samples should be quenched and diluted with a suitable solvent (e.g., acetonitrile) before injection into the HPLC system. By comparing the peak areas of the starting material and the product(s) over time, you can determine the reaction conversion. It is crucial to develop a separation method that resolves the starting material from all products and intermediates.
Troubleshooting Guide
Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for aromatic compounds like this is a common issue.[2] The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.[2]
-
Secondary Silanol Interactions: The nitro and bromo groups can interact with ionized silanol groups on the silica-based stationary phase, leading to tailing.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Solution: Dilute your sample or reduce the injection volume.[4]
-
-
Column Degradation: A clogged or deteriorated column can cause uneven flow and peak tailing.[3]
-
Solution: Try back-flushing the column (if permitted by the manufacturer) or replace the column if it's old or has been used extensively with harsh mobile phases.[2]
-
Q2: I am observing a noisy or drifting baseline in my HPLC analysis. What should I do?
A2: A noisy or drifting baseline can be caused by several factors.[3]
-
Mobile Phase Issues: Dissolved gas in the mobile phase, impure solvents, or bacterial growth in aqueous buffers can all contribute to baseline noise.
-
Solution: Degas the mobile phase using an in-line degasser or sonication.[3] Use HPLC-grade solvents and prepare fresh aqueous buffers daily.
-
-
Detector Problems: A dirty flow cell or a failing lamp can cause baseline issues.[5]
-
Solution: Flush the flow cell with a strong solvent like isopropanol. If the problem persists, the detector lamp may need replacement.[5]
-
-
System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline.[3]
-
Solution: Inspect the system for any visible leaks and tighten any loose fittings.
-
Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
Q1: Is Gas Chromatography a suitable technique for analyzing this compound?
A1: Yes, GC can be a suitable technique for the analysis of this compound, provided that the compound is sufficiently volatile and thermally stable under GC conditions. Given its molecular weight and functional groups, a high-temperature column and appropriate inlet temperature will be necessary to ensure efficient vaporization without degradation.
Troubleshooting Guide
Q1: I am observing ghost peaks in my GC chromatogram. What could be the cause?
A1: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources.[6]
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.
-
Solution: Implement a wash step with a strong solvent after each injection. Ensure the syringe is thoroughly cleaned between injections.
-
-
Contaminated Carrier Gas or Inlet: Impurities in the carrier gas or contamination in the inlet liner or septum can lead to ghost peaks.[7]
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.[7]
-
Solution: Ensure the column is not operated above its maximum temperature limit. Condition the column according to the manufacturer's instructions.
-
Q2: My GC peaks are broad, and the resolution is poor. How can I improve this?
A2: Poor peak shape and resolution in GC can stem from several factors.[6][8]
-
Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to broad peaks.
-
Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is done quickly and smoothly.[7]
-
-
Suboptimal Temperature Program: An inappropriate oven temperature program can lead to poor separation.[6]
-
Solution: Optimize the temperature program. A lower initial temperature and a slower ramp rate can improve the separation of early-eluting peaks.
-
-
Column Issues: A poorly installed or degraded column can significantly impact peak shape and resolution.[9]
-
Solution: Ensure the column is installed correctly in the inlet and detector with the proper insertion distances.[9] If the column is old, it may need to be replaced.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: How can ¹H NMR be used to monitor the progress of a reaction involving this compound?
A1: ¹H NMR is a powerful tool for real-time reaction monitoring.[10][11][12] By acquiring a series of ¹H NMR spectra over time, you can observe the decrease in the intensity of signals corresponding to the starting material and the increase in signals for the product(s).[10][13] For this compound, the aromatic protons and the methyl protons will have distinct chemical shifts that can be tracked.[1][14]
Troubleshooting Guide
Q1: The peaks in my ¹H NMR spectra are broad, making it difficult to accurately integrate and monitor the reaction. What can I do?
A1: Broad NMR peaks can be caused by several factors.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lineshapes.[10]
-
Solution: Carefully shim the spectrometer before acquiring data. Modern spectrometers often have automated shimming routines that are very effective.
-
-
Sample Viscosity: Highly viscous samples can result in broad peaks due to slower molecular tumbling.
-
Solution: Dilute the sample if possible, or acquire the spectrum at a higher temperature to decrease viscosity.
-
-
Paramagnetic Impurities: The presence of paramagnetic species in the sample can cause significant line broadening.
-
Solution: Ensure all glassware is clean and that no paramagnetic metals have been introduced into the reaction. If suspected, filtering the sample through a small plug of celite may help.
-
Data Presentation
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) |
| Aromatic CH | 8.17 (s, 1H) |
| Aromatic CH | 7.91 (s, 1H) |
| OCH₃ | 3.96 (s, 3H) |
| Ar-CH₃ | 2.59 (s, 3H) |
| Solvent: CDCl₃, Frequency: 400 MHz[1][14] |
Table 2: Example HPLC Conditions for Analysis
| Parameter | Condition |
| Column | YMC ODS-A, C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.05% TFA in Water[1] |
| Mobile Phase B | 0.05% TFA in Acetonitrile[1] |
| Gradient | 5% B to 95% B in 8 minutes[1] |
| Flow Rate | 1.4 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Detection | UV/PDA[1] |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 950 µL of acetonitrile). This will stop the reaction and dilute the sample.
-
Filtration: If the sample contains solid particles, filter it through a 0.45 µm syringe filter before injection.
-
Injection: Inject the prepared sample into the HPLC system using the conditions outlined in Table 2 or a suitably developed method.
-
Data Analysis: Integrate the peak areas of the starting material and the desired product. Calculate the percent conversion at each time point.
Protocol 2: Sample Preparation for NMR Reaction Monitoring
-
Sample Extraction: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Solvent Removal: If the reaction solvent is not deuterated, evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Re-dissolve the residue in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Transfer: Transfer the solution to an NMR tube.
-
Analysis: Acquire a ¹H NMR spectrum. Compare the integrals of characteristic peaks of the starting material and product to determine the relative concentrations.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General workflow for monitoring a chemical reaction.
References
- 1. US9688665B2 - Methods of treating cancer - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. login.medscape.com [login.medscape.com]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. WO2013155464A1 - Combination therapy for treating cancer - Google Patents [patents.google.com]
How to handle moisture-sensitive reactions with "Methyl 5-bromo-2-methyl-3-nitrobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling moisture-sensitive reactions involving "Methyl 5-bromo-2-methyl-3-nitrobenzoate". The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Long-term exposure to atmospheric moisture should be avoided to maintain the integrity of the compound.
Q2: Is this compound itself highly sensitive to moisture?
A2: While the solid compound should be stored in a dry environment, its primary sensitivity to moisture arises during its use in specific chemical reactions. Many reactions where this compound is a key starting material, such as palladium-catalyzed cross-coupling reactions, are highly sensitive to the presence of water.[1][2]
Q3: What are the potential consequences of moisture contamination in reactions with this compound?
A3: Moisture contamination can lead to several issues:
-
Deactivation of Catalysts: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, water can deactivate the catalyst, leading to low or no product yield.
-
Side Reactions: Water can participate in side reactions, such as the hydrolysis of the ester functional group in this compound to the corresponding carboxylic acid, especially under acidic or basic conditions.
-
Inconsistent Results: The presence of varying amounts of moisture can lead to poor reproducibility of your experimental results.
Q4: What types of reactions involving this compound are most likely to be moisture-sensitive?
A4: Reactions that employ organometallic reagents, sensitive catalysts, or strong bases are typically moisture-sensitive. For this aryl bromide, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are common and require anhydrous conditions for optimal performance.
Troubleshooting Guide for Moisture-Sensitive Reactions
This guide addresses common issues encountered when using this compound in moisture-sensitive reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture in the reaction solvent. | Use anhydrous solvents, freshly distilled or from a solvent purification system. Solvents from a sealed bottle from the manufacturer are also a good option. |
| Moisture in the starting materials. | Dry this compound under vacuum before use if necessary. Ensure other reagents are also anhydrous. | |
| Atmospheric moisture entering the reaction. | Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox. | |
| Formation of an Acidic Byproduct | Hydrolysis of the methyl ester. | Ensure strictly anhydrous conditions. If the reaction conditions are basic or acidic, minimize reaction time and temperature to reduce the rate of hydrolysis. |
| Inconsistent Reaction Rates or Yields | Variable amounts of moisture in different runs. | Standardize the procedure for drying solvents and reagents. Always use an inert atmosphere. |
| Darkening or Decomposition of the Reaction Mixture | Catalyst deactivation or side reactions promoted by moisture. | Degas the reaction mixture thoroughly to remove both oxygen and dissolved water. Use high-purity, anhydrous reagents. |
Experimental Protocols
Below are representative, detailed methodologies for common moisture-sensitive reactions where this compound could be used.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)
-
Toluene, anhydrous (5 mL per mmol of aryl bromide)
-
Water, degassed (1 mL per mmol of aryl bromide)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound with an amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu), anhydrous (1.4 equivalents)
-
Toluene or Dioxane, anhydrous (5 mL per mmol of aryl bromide)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for handling moisture-sensitive reactions.
Caption: Potential hydrolysis of the methyl ester.
References
Impact of solvent choice on the reactivity of "Methyl 5-bromo-2-methyl-3-nitrobenzoate"
Welcome to the technical support center for Methyl 5-bromo-2-methyl-3-nitrobenzoate. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges, with a focus on how solvent selection impacts reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are its common applications?
This compound is a versatile intermediate in organic synthesis. Its primary reactive sites are:
-
The Nitro Group: Can be reduced to an amine, which is a common transformation for building more complex molecules. This amine is a key precursor in the synthesis of various pharmaceutical compounds, including tazemetostat.[1]
-
The Bromo Group: Can be displaced via nucleophilic aromatic substitution (SNAr) or participate in metal-catalyzed cross-coupling reactions.
-
The Methyl Group: Can be functionalized, for instance, through radical bromination.[2][3]
-
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or react with nucleophiles like Grignard reagents.[4][5]
This compound is frequently used as a building block in the development of pharmaceuticals, such as inhibitors for proteins like EZH2 and Aurora A.[4][6]
Q2: How does the choice of solvent generally affect reactions involving this substrate?
Solvent selection is critical as it can influence reaction rates, yields, and even the reaction mechanism. Key considerations include:
-
Solubility: The substrate and reagents must be sufficiently soluble at the reaction temperature. Solvents like DMF, ethanol, methanol, and THF have been successfully used in reactions involving this molecule.[1][4][6]
-
Polarity and Protic/Aprotic Nature:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can stabilize ions and are often used in reductions.[1][7][8] However, they can solvate and deactivate strong nucleophiles, potentially slowing down SNAr reactions.[9][10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are excellent for many nucleophilic substitutions as they solvate cations but leave anions (the nucleophiles) relatively free and reactive.[2][6][9]
-
-
Reaction-Specific Interactions: The solvent can directly participate in or mediate specific reaction steps. For example, in some reductions, alcohol-water mixtures can act as the hydrogen source.[7][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete or Sluggish Nitro Group Reduction
Question: "My attempt to reduce the nitro group to an amine using iron powder is slow and the yield is poor. How can I optimize the reaction by changing the solvent?"
Answer: A slow or incomplete reduction is a common issue often tied to poor solubility of the starting material or suboptimal reaction conditions. The solvent system is crucial for ensuring all components are in the same phase and that the reducing agent is effective.
Troubleshooting Steps:
-
Solvent System: The combination of a water-soluble organic solvent and an aqueous solution is often most effective for reductions with metals like iron. A mixture of ethanol and aqueous ammonium chloride is a well-documented system for this substrate.[1] The organic solvent ensures solubility of the nitroaromatic compound, while the aqueous solution provides the proton source and dissolves the inorganic salts.
-
Temperature: Most reduction reactions of this type are exothermic and may require initial heating to start, but often proceed well at reflux temperatures (around 80°C).[1][12]
-
Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., iron powder) is used.
Table 1: Comparison of Solvent Systems for Nitro Group Reduction
| Solvent System | Reagents | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Ethanol / Water | Fe / NH₄Cl | Reflux (80°C), 12h[1] | Pro: Effective for this specific substrate, reagents are inexpensive. Con: Requires hot filtration of fine iron particles. |
| Methanol / Water | Fe / NH₄Cl (sat.) | Reflux, 3h[8] | Pro: Shorter reaction time reported for a similar substrate. Con: Methanol is more volatile and toxic than ethanol. |
| Water with Surfactant | Pd/C, H₂ | Room Temperature | Pro: Environmentally friendly ("green"), high selectivity, catalyst can be reused.[13] Con: Requires specific surfactant (e.g., TPGS-750-M) and hydrogenation setup. |
| Dichloromethane (DCM) | SnCl₂·2H₂O | Reflux | Pro: Can be effective for substrates with sensitive functional groups. Con: Uses a chlorinated solvent and tin waste can be problematic. |
Experimental Protocol: Nitro Reduction with Fe/NH₄Cl (Based on a reported procedure[1])
-
To a stirred solution of this compound (1 equivalent) in ethanol, add an aqueous solution of ammonium chloride (5 equivalents).
-
Heat the resulting mixture to 80°C.
-
Add iron powder (8 equivalents) portion-wise to control the initial exotherm.
-
Maintain the reaction mixture at 80°C for approximately 12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad thoroughly with methanol and/or DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine product, which can be purified further.
Visualization: Workflow for Nitro Group Reduction
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 3. WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. web.mst.edu [web.mst.edu]
- 13. Efficient Reduction of Aromatic Nitro Groups in Water - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Methyl 5-bromo-2-methyl-3-nitrobenzoate and Other Brominated Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, brominated nitroaromatic compounds are pivotal intermediates, serving as versatile scaffolds for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. Their utility largely stems from the presence of two key functional groups: a bromine atom, amenable to a variety of cross-coupling reactions, and a nitro group, which can be readily transformed into other functionalities or used to modulate the electronic properties of the aromatic ring.
This guide provides an objective comparison of Methyl 5-bromo-2-methyl-3-nitrobenzoate with other common brominated nitroaromatic building blocks in the context of synthetic applications. The comparison is based on available experimental data for structurally similar compounds, offering a predictive insight into their relative performance in widely used chemical transformations.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] The reactivity of brominated nitroaromatics in this reaction is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, generally enhance the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst, which is often the rate-determining step.[3]
While direct comparative data for this compound is limited, we can infer its reactivity by examining related compounds. The presence of both a nitro group and a methyl ester group, both electron-withdrawing, is expected to render the bromine atom sufficiently reactive for Suzuki coupling.
Table 1: Comparison of Brominated Nitroaromatics in Suzuki-Miyaura Coupling
| Brominated Nitroaromatic | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 / 8 | ~85-95 | N/A |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 / 8 | 92 | [4] |
| 4-Bromoanisole (electron-rich for comparison) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 100 / 12 | 95 | [4] |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | MW, 25 min | 96 | [5] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd–poly(AA) hybrid | K₃PO₄ | DMF/H₂O | 70 / 6 | >80 (conversion) | [3] |
General Experimental Protocol for Suzuki-Miyaura Coupling:
A detailed procedure for a typical Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the brominated nitroaromatic (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6][7]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9] The reactivity of brominated nitroaromatics in this reaction is also influenced by the electronic nature of the aromatic ring.
Table 2: Comparison of Brominated Nitroaromatics in Buchwald-Hartwig Amination
| Brominated Nitroaromatic | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 / 16 | ~60-85 | N/A |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene/H₂O | 100 / 18 | High (not specified) | [10] |
| Aryl Bromide (General) | Benzyl Amine | Xantphos Pd G3 | DBU | DMF | High Temp / 1 | 85 (isolated) | [11] |
General Experimental Protocol for Buchwald-Hartwig Amination:
A general procedure for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).
-
Reagent Addition: Add the brominated nitroaromatic (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 110 °C) with stirring for the required duration.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired arylamine.
Synthesis of this compound
While direct experimental data for cross-coupling reactions of this compound is scarce in the literature, its synthesis is accessible. A plausible synthetic route would involve the nitration of methyl 5-bromo-2-methylbenzoate. The directing effects of the methyl and bromo groups would likely favor the introduction of the nitro group at the 3-position.
Visualizing Synthetic Pathways and Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
This compound is a promising building block for organic synthesis. Based on the reactivity of structurally similar brominated nitroaromatics, it is anticipated to perform well in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The electron-withdrawing nature of the nitro and methyl ester groups should facilitate the key oxidative addition step in these palladium-catalyzed transformations.
For researchers and drug development professionals, the choice of a specific brominated nitroaromatic will depend on the desired substitution pattern and the overall synthetic strategy. While direct experimental data for the title compound is needed for a definitive comparison, the information presented in this guide provides a solid foundation for predicting its utility and for the design of efficient synthetic routes. The provided protocols offer a starting point for reaction optimization, and the workflow diagrams serve as a visual aid for experimental planning.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Synthetic Routes to Methyl 5-bromo-2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two plausible synthetic routes to Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction yields, purity, and the practical considerations of each route, supported by experimental data from published literature.
Introduction
This compound is a substituted aromatic compound whose synthesis requires the carefully orchestrated introduction of three different functional groups onto a benzene ring. The order of these transformations is critical to achieving the desired regiochemistry and overall yield. This guide evaluates two primary multi-step synthetic pathways starting from 2-methylbenzoic acid:
-
Route 1: A three-step sequence involving nitration, followed by bromination, and concluding with esterification.
-
Route 2: An alternative three-step pathway commencing with bromination, followed by nitration, and finally esterification.
Both routes are assessed based on available experimental evidence to provide a clear comparison for researchers selecting a synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: Nitration → Bromination → Esterification | Route 2: Bromination → Nitration → Esterification |
| Starting Material | 2-Methylbenzoic Acid | 2-Methylbenzoic Acid |
| Key Intermediates | 2-Methyl-3-nitrobenzoic acid, 5-Bromo-2-methyl-3-nitrobenzoic acid | 5-Bromo-2-methylbenzoic acid, 5-Bromo-2-methyl-3-nitrobenzoic acid |
| Overall Yield (Estimated) | ~75-85% | ~65-75% |
| Purity of Final Product | High, with a highly selective bromination step. | Potentially lower due to isomer formation in the bromination and nitration steps. |
| Key Advantages | High-yield and highly selective bromination of the nitrated intermediate.[1] | A well-established initial bromination step with good yield.[2] |
| Key Disadvantages | Potential for isomer formation during the initial nitration of 2-methylbenzoic acid. | Lack of a well-documented, high-yield protocol for the selective nitration of 5-bromo-2-methylbenzoic acid. |
Logical Workflow of Synthetic Routes
The following diagram illustrates the two synthetic pathways for the preparation of this compound from 2-methylbenzoic acid.
Caption: Comparative workflow of two synthetic routes to the target molecule.
Experimental Protocols
Route 1: Nitration → Bromination → Esterification
Step 1: Nitration of 2-Methylbenzoic Acid to 2-Methyl-3-nitrobenzoic acid
-
Methodology: This reaction follows the general procedure for the nitration of a substituted benzoic acid. In a flask equipped with a stirrer, 2-methylbenzoic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature before being poured onto ice. The precipitated product is collected by filtration.
-
Note: The regioselectivity of this step can be influenced by the competing directing effects of the ortho, para-directing methyl group and the meta-directing carboxylic acid group. Careful control of reaction conditions is necessary to maximize the yield of the desired 3-nitro isomer.
Step 2: Bromination of 2-Methyl-3-nitrobenzoic acid to 5-Bromo-2-methyl-3-nitrobenzoic acid
-
Methodology: Based on a high-yield reported procedure, 2-methyl-3-nitrobenzoic acid (15 g, 82.8 mmol) is dissolved in concentrated sulfuric acid (60 mL).[1] To this solution, N-bromosuccinimide (15 g, 84.3 mmol) is added, and the mixture is stirred at room temperature overnight.[1] The reaction solution is then carefully poured into ice water (400 mL).[1] The resulting precipitate is collected by filtration and dried under vacuum to yield the product.[1]
-
Yield: A 98% yield has been reported for this step.[1]
Step 3: Esterification of 5-Bromo-2-methyl-3-nitrobenzoic acid to this compound
-
Methodology: Following a procedure for a similar substrate, 5-bromo-2-methyl-3-nitrobenzoic acid is dissolved in methanol and cooled to 0°C.[3] Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature for several hours.[3] The reaction is then quenched by the slow addition of a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography can be performed if necessary.
-
Yield: An analogous reaction reports a yield of 86.46%.[3]
Route 2: Bromination → Nitration → Esterification
Step 1: Bromination of 2-Methylbenzoic Acid to 5-Bromo-2-methylbenzoic acid
-
Methodology: To a mixture of 2-methylbenzoic acid (15 g, 110.29 mmol) in concentrated sulfuric acid (60 ml), 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (18.19 g, 60.66 mmol) is added.[2] The reaction mixture is stirred at room temperature for 5 hours.[2] After completion, the reaction mixture is slowly poured onto ice-cold water (400 ml).[2] The precipitated solid is filtered and dried under vacuum.[2]
-
Yield: An 88% yield has been reported for this method.[2] An alternative method using bromine in sulfuric acid gives a higher crude yield (97%) but results in a mixture of 5-bromo and 3-bromo isomers (62:38 ratio).[2]
Step 2: Nitration of 5-Bromo-2-methylbenzoic acid to 5-Bromo-2-methyl-3-nitrobenzoic acid
-
Methodology: 5-Bromo-2-methylbenzoic acid is dissolved in concentrated sulfuric acid at a low temperature. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise. The directing effects of the bromo (ortho, para), methyl (ortho, para), and carboxylic acid (meta) groups are expected to favor the introduction of the nitro group at the 3-position. After the addition, the reaction is stirred for a period before being worked up by pouring it onto ice and filtering the resulting solid.
-
Note: A specific, high-yield protocol for this transformation was not identified in the literature search, making this step a potential bottleneck in terms of yield and purity for this route.
Step 3: Esterification of 5-Bromo-2-methyl-3-nitrobenzoic acid to this compound
-
Methodology: The protocol for this step is identical to that described in Step 3 of Route 1.
Concluding Remarks
Based on the available literature, Route 1 (Nitration → Bromination → Esterification) appears to be the more robust and reliable synthetic pathway for the preparation of this compound. The key advantage of this route is the highly selective and high-yielding bromination of 2-methyl-3-nitrobenzoic acid, for which a specific experimental protocol is available.[1] While the initial nitration of 2-methylbenzoic acid may present challenges in achieving high regioselectivity, the subsequent steps are well-defined.
Route 2 (Bromination → Nitration → Esterification) , while starting with a well-documented bromination step, suffers from the lack of a clearly defined and high-yield protocol for the subsequent nitration of 5-bromo-2-methylbenzoic acid. This uncertainty in the second step makes Route 2 a less predictable and potentially lower-yielding option compared to Route 1.
For researchers and drug development professionals, Route 1 offers a more dependable and efficient path to obtaining the target molecule with a higher degree of purity. Further optimization of the initial nitration step in Route 1 could potentially lead to an even more efficient overall synthesis.
References
Comparing the efficacy of different catalysts for "Methyl 5-bromo-2-methyl-3-nitrobenzoate" coupling
A Comprehensive Guide to Catalyst Efficacy in Cross-Coupling Reactions of Methyl 5-bromo-2-methyl-3-nitrobenzoate
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of various catalysts for the cross-coupling reactions of this compound, a key intermediate in the synthesis of various biologically active compounds. While direct comparative studies on this specific substrate are limited, this guide draws upon extensive data from structurally analogous aryl bromides to provide a reliable framework for catalyst selection and reaction optimization.
The electronic nature of this compound, characterized by an electron-withdrawing nitro group and an electron-donating methyl group, influences its reactivity in cross-coupling reactions. The electron-withdrawing nitro group generally facilitates the oxidative addition step in palladium-catalyzed couplings, which is often the rate-determining step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with substituted aryl bromides.
Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, including electron-deficient ones.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | ~85 | A traditional and widely available catalyst, effective for many substrates.[2][3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | Reflux | 12 | ~90 | Robust catalyst for challenging couplings. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | ~80 | A cost-effective alternative to palladium catalysts.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The appropriate solvent (e.g., Toluene/H₂O 10:1) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
Mandatory Visualization
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.
Data Presentation: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | 24 | Moderate to High | A common and effective system for a wide range of amines.[4] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | Good | Effective for primary and secondary amines. |
| tBuBrettPhos Pd G3 | tBuBrettPhos | LHMDS | 1,4-Dioxane | 80 | 12 | High | A highly active precatalyst for challenging aminations.[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a dried reaction tube is added the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), the base (e.g., LHMDS, 1.2 equiv), this compound (1.0 equiv), and the amine (1.2 equiv). The tube is sealed with a septum, and the solvent (e.g., 1,4-dioxane) is added. The reaction mixture is then stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Mandatory Visualization
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. The regioselectivity and yield are highly dependent on the catalyst and reaction conditions.
Data Presentation: Comparison of Catalytic Systems for Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Good | A classic system for the Heck reaction. |
| Pd/C | None | Na₂CO₃/Et₃N | NMP | 140 | 12 | High | Heterogeneous catalyst, allowing for easier separation.[6] |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | 120 | 16 | Good-Excellent | Effective for a range of aryl bromides and alkenes. |
Experimental Protocol: General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (if applicable, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv) are combined in the chosen solvent (e.g., DMF). The tube is sealed and heated at the specified temperature for the required time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
Data Presentation: Comparison of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | CuI | Et₃N | THF | RT-60 | 4-12 | High | The classic Sonogashira conditions. |
| Pd(PPh₃)₄ / CuI | CuI | i-Pr₂NH | DMF | RT | 6 | High | Mild conditions suitable for sensitive substrates. |
| Pd/C / CuI | CuI | K₂CO₃ | H₂O/PEG | 80 | 8 | Good | A greener, heterogeneous catalytic system. |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%) is taken in a Schlenk tube. The tube is evacuated and backfilled with an inert gas. The solvent (e.g., THF) and the base (e.g., Et₃N) are added, and the reaction is stirred at the appropriate temperature until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to "Methyl 5-bromo-2-methyl-3-nitrobenzoate" for Lenalidomide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Lenalidomide, a critical immunomodulatory drug, has traditionally relied on the key intermediate Methyl 5-bromo-2-methyl-3-nitrobenzoate. However, the pursuit of more efficient, cost-effective, and environmentally friendly manufacturing processes has led to the exploration of alternative synthetic routes. This guide provides an objective comparison of these alternative approaches, supported by experimental data, detailed protocols, and visual diagrams to aid in understanding and implementation.
Comparison of Synthetic Routes: Performance and Efficiency
The following table summarizes the quantitative data from various synthetic strategies for Lenalidomide, highlighting the performance of the traditional method versus notable alternatives. The data focuses on key metrics such as overall yield, purity of the final product, and key reaction conditions.
| Synthetic Route | Key Reagent/Condition | Overall Yield (%) | Purity (%) | Reference |
| Traditional Route | This compound in CCl4 or other halogenated solvents. | ~36-50% | >99% | [1] |
| Alternative Route 1: Greener Bromination | Methyl 2-methyl-3-nitrobenzoate with NBS in methyl acetate.[2][3] | ~62% | >99.5% | [4] |
| Alternative Route 2: Modified Reduction | Iron powder and ammonium chloride for nitro group reduction.[2][3] | 59.8% | 99.6% | [2][5] |
| Alternative Route 3: One-Pot Synthesis | 3-aminopiperidine-2, 6-diketone, 1-halogenated acetoacetate, 2-halogenated-4-nitro n-butanal. | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Traditional Synthesis: Bromination using N-Bromosuccinimide (NBS) in Carbon Tetrachloride
The synthesis of the nitro precursor to Lenalidomide traditionally involves the bromination of Methyl 2-methyl-3-nitrobenzoate.[2] A common protocol is as follows:
-
Reaction Setup: A solution of Methyl 2-methyl-3-nitrobenzoate in carbon tetrachloride (CCl4) is prepared in a reaction vessel equipped with a reflux condenser and a light source.
-
Initiation: N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN), are added to the solution.
-
Reaction: The mixture is heated to reflux and irradiated with a lamp to facilitate the radical bromination. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Alternative Synthesis 1: Greener Bromination in Methyl Acetate
A more environmentally benign approach avoids the use of hazardous halogenated solvents.[2][3]
-
Reaction Setup: Methyl 2-methyl-3-nitrobenzoate is dissolved in methyl acetate.
-
Reagent Addition: N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) are added.
-
Reaction Conditions: The mixture is heated to reflux (around 57°C) for several hours until the reaction is complete, as monitored by HPLC.[6]
-
Work-up and Purification: The reaction mixture is cooled, and the solid byproducts are removed by filtration. The filtrate is concentrated to yield the product, which can be further purified by recrystallization. This method has been reported to produce the desired product in high yield (up to 98%) and purity.[2][6]
Alternative Synthesis 2: Platinum Group Metal-Free Nitro Reduction
The reduction of the nitro group is a critical step in the synthesis of Lenalidomide. While catalytic hydrogenation using palladium on carbon (Pd/C) is common, an alternative using iron and ammonium chloride offers a more cost-effective and safer option.[2][3]
-
Reaction Setup: The nitro intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, is suspended in a mixture of ethanol and water.
-
Reagent Addition: Ammonium chloride is dissolved in the mixture, followed by the addition of iron powder.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux (around 80°C) with vigorous stirring for several hours.[6] Reaction progress is monitored by TLC or HPLC.
-
Work-up: The hot reaction mixture is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield Lenalidomide.[6]
Synthetic Pathways and Logical Relationships
The following diagram illustrates the traditional and a key alternative synthetic route to Lenalidomide, highlighting the move towards greener chemistry.
Caption: Comparison of traditional and greener synthetic routes for Lenalidomide.
Lenalidomide's Mechanism of Action: The Cereblon Signaling Pathway
Lenalidomide exerts its therapeutic effects through a novel mechanism of action that involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8] This pathway is crucial for its anti-proliferative and immunomodulatory activities.
References
- 1. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 6. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
Navigating the Biological Landscape of Methyl 5-bromo-2-methyl-3-nitrobenzoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthetic versatility of Methyl 5-bromo-2-methyl-3-nitrobenzoate serves as a gateway to a diverse array of biologically active molecules. This guide provides a comparative analysis of derivatives synthesized from this starting material, summarizing their biological activities, experimental data, and underlying mechanisms. The information presented is collated from recent studies, offering a valuable resource for identifying promising scaffolds and directing future research in drug discovery.
Derivatives of this compound have demonstrated significant potential in oncology and epigenetics, primarily as inhibitors of key cellular targets. The strategic placement of bromo, methyl, and nitro groups on the benzene ring allows for a range of chemical modifications, leading to compounds with tailored biological functions. This guide will delve into specific classes of these derivatives, their synthesis, and their evaluated biological effects.
I. Comparative Analysis of Biological Activity
The primary biological activities reported for derivatives of this compound are centered around the inhibition of enzymes crucial for cancer progression, such as Enhancer of Zeste Homolog 2 (EZH2), Heat Shock Protein 90 (HSP90), and other lysine methyltransferases.
Table 1: Overview of Synthesized Derivatives and their Biological Targets
| Starting Material Precursor | Derivative Class | Key Targets | Reported Biological Activity |
| 5-bromo-2-methyl-3-nitrobenzoic acid | Amide-bearing hybrid scaffolds | EZH2, HSP90 | Antiglioblastoma activity[1][2] |
| This compound | Indole carboxylates | Lysine Methyltransferases | Inhibition of histone methylation[3][4] |
| This compound | Aryl/heteroaryl-substituted benzenes | Protein Methyltransferases | Modulation of intracellular targets for cancer therapy[5] |
While the available literature highlights the promise of these derivatives, a direct quantitative comparison of multiple compounds from a single study is not fully detailed in the provided search results. The following sections will present the available data and methodologies to facilitate a clearer understanding of their potential.
II. Featured Derivatives: Dual EZH2-HSP90 Inhibitors
A significant advancement in the application of this compound derivatives is the development of first-in-class dual inhibitors of EZH2 and HSP90, demonstrating potent antiglioblastoma activity.[1][2]
Synthetic Pathway Overview
The synthesis of these dual inhibitors commences with the esterification of 5-bromo-2-methyl-3-nitrobenzoic acid to yield this compound.[1][2] This intermediate then undergoes a series of reactions to produce the final hybrid scaffolds.
Experimental Protocols
Synthesis of this compound (Compound 12): To a solution of 5-bromo-2-methyl-3-nitrobenzoic acid (11) (5 g, 0.019 mol) and potassium carbonate (5.31 g, 0.038 mol) in 50 mL of DMF in a 250 mL round-bottom flask, iodomethane (3.54 g, 0.024 mol) was added dropwise. The reaction mixture was stirred overnight at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC).[1][2]
General Procedure for Nitro Group Reduction: The nitro group-bearing aromatic ester was subjected to reduction using Fe/NH4Cl to afford the corresponding primary amine.[1][2]
General Procedure for Reductive Amination: The primary amine was reductively aminated to first produce a pyran-bearing intermediate, followed by the introduction of an N-ethyl substitution to furnish a tertiary amine.[1][2]
General Procedure for Suzuki Arylation: Organopalladium catalyzed Suzuki arylation of the tertiary amine intermediate with (4-nitrophenyl)boronic acid or (3-nitrophenyl)boronic acid was performed to generate the biphenyl framework.[1][2]
Biological Evaluation: The final compounds were evaluated for their antiglioblastoma activity both in vitro and in vivo. Specific details of these assays, including cell lines used, IC50 determination methods, and in vivo models, would be found in the full research article.
III. Lysine Methyltransferase Inhibitors
This compound is also a key precursor in the synthesis of potent and selective lysine methyltransferase inhibitors, which are crucial regulators of gene expression.
Synthetic Pathway for Indole-based Inhibitors
The Leimgruber-Batcho indole synthesis is a prominent method used to convert this compound into indole-based structures, which serve as the core of several lysine methyltransferase inhibitors.[3][4]
Experimental Protocols
Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate: this compound was converted into methyl 6-bromo-1H-indole-4-carboxylate in a 59% yield following the Leimgruber-Batcho indole synthesis protocol.[3][4]
Further Modifications: Subsequent steps involve the alkylation of the indole nitrogen, followed by formylation at the C-3 position and further chemical transformations to yield the final inhibitor molecules.[3][4]
Biological Evaluation: The inhibitory activity of the synthesized compounds against specific lysine methyltransferases (e.g., EZH2) is typically assessed using biochemical assays. These assays measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC50 value. Cellular assays are also employed to evaluate the on-target effects within a biological context.
IV. Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile class of compounds with significant therapeutic potential, particularly in the field of oncology. The research highlighted in this guide demonstrates the successful design and synthesis of potent inhibitors of key epigenetic and cellular signaling targets.
For a comprehensive comparative analysis, future work should focus on head-to-head comparisons of these derivatives in standardized biological assays. The development of quantitative structure-activity relationships (QSAR) will also be crucial in guiding the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and synthetic pathways provided herein offer a solid foundation for researchers to build upon in the ongoing quest for novel and effective therapeutic agents.
References
- 1. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Synthesis of lysine methyltransferase inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. US9855275B2 - Aryl-or heteroaryl-substituted benzene compounds - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Methyl 5-bromo-2-methyl-3-nitrobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 5-bromo-2-methyl-3-nitrobenzoate and its positional isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their effective use in organic synthesis and drug discovery, where precise control over reaction outcomes is paramount. This document outlines the predicted reactivity based on established electronic and steric principles, supported by a proposed experimental framework for validation.
Introduction
This compound is an aromatic compound featuring three key substituents: a bromine atom, a methyl group, and a nitro group, in addition to the methyl ester functionality. The specific arrangement of these groups on the benzene ring profoundly influences the molecule's reactivity towards various chemical transformations, including nucleophilic aromatic substitution (SNA), electrophilic aromatic substitution (EAS), and hydrolysis of the ester group. Positional isomers of this compound, where these substituents are arranged differently, will exhibit distinct reactivity due to variations in electronic and steric effects.
Predicted Reactivity Comparison
Key Substituent Effects:
-
Nitro Group (-NO2): A strong electron-withdrawing group through both inductive and resonance effects. It deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the ortho and para positions.
-
Bromo Group (-Br): An electron-withdrawing group via induction but a weak electron-donating group through resonance. It is a deactivating group for electrophilic substitution but an ortho-, para-director.[1]
-
Methyl Group (-CH3): An electron-donating group through induction and hyperconjugation. It is an activating group for electrophilic substitution and an ortho-, para-director.
-
Methyl Ester Group (-COOCH3): An electron-withdrawing group that deactivates the ring towards electrophilic substitution and is a meta-director.
Nucleophilic Aromatic Substitution (SNA)
The rate of SNA is largely dictated by the degree of activation of the carbon-halogen bond by electron-withdrawing groups. The nitro group is a powerful activator for this reaction, especially when positioned ortho or para to the leaving group (bromide).
| Isomer | Structure | Predicted Relative Reactivity in SNA | Rationale |
| This compound | Moderate | The nitro group is meta to the bromine, providing some inductive activation but no resonance stabilization of the Meisenheimer intermediate. The ortho methyl group provides some steric hindrance to the incoming nucleophile. | |
| Methyl 3-bromo-2-methyl-5-nitrobenzoate | High | The nitro group is para to the bromine, strongly activating the position for nucleophilic attack through resonance stabilization of the intermediate. The ortho methyl group can still exert some steric hindrance. | |
| Methyl 3-bromo-4-methyl-5-nitrobenzoate | High | The nitro group is para to the bromine, providing strong resonance activation. The adjacent methyl group at position 4 will likely exert more significant steric hindrance compared to an ortho methyl group at position 2. | |
| Methyl 4-bromo-2-methyl-5-nitrobenzoate | Isomer not readily found in databases. | Potentially High | A hypothetical isomer. The nitro group would be meta to the bromine, and the methyl group ortho. Reactivity would likely be moderate, similar to this compound. |
Ester Hydrolysis
The rate of hydrolysis of the methyl ester group is influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.
| Isomer | Predicted Relative Rate of Hydrolysis | Rationale |
| This compound | Moderate | The electron-withdrawing nitro and bromo groups increase the rate of hydrolysis. The ortho methyl group may provide some steric hindrance to the approach of the nucleophile to the ester carbonyl. |
| Methyl 3-bromo-2-methyl-5-nitrobenzoate | High | The combined electron-withdrawing effects of the para-nitro and meta-bromo groups will significantly increase the electrophilicity of the ester carbonyl. The ortho methyl group still presents steric hindrance. |
| Methyl 3-bromo-4-methyl-5-nitrobenzoate | High | Similar to its isomer above, the strong electron-withdrawing effects of the substituents will accelerate hydrolysis. The methyl group is not ortho to the ester, potentially reducing steric hindrance at the reaction center compared to the other isomers. |
Experimental Protocols
To empirically validate the predicted reactivities, the following experimental protocols are proposed.
Comparative Nucleophilic Aromatic Substitution Kinetics
Objective: To determine the relative rate constants for the reaction of this compound and its isomers with a common nucleophile, such as piperidine.
Materials:
-
This compound
-
Methyl 3-bromo-2-methyl-5-nitrobenzoate
-
Methyl 3-bromo-4-methyl-5-nitrobenzoate
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., undecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare 0.1 M stock solutions of each isomer and the internal standard in anhydrous DMF.
-
Prepare a 1.0 M solution of piperidine in anhydrous DMF.
-
In a thermostated reaction vessel at 50 °C, combine 1 mL of an isomer stock solution with 1 mL of the internal standard solution.
-
Initiate the reaction by adding 1 mL of the piperidine solution and start the timer.
-
At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a 1:1 mixture of diethyl ether and 0.1 M HCl.
-
Analyze the quenched samples by GC-MS to determine the concentration of the starting material relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
Compare the k' values for each isomer to determine their relative reactivities.
Comparative Ester Hydrolysis Kinetics
Objective: To determine the relative rates of alkaline hydrolysis for this compound and its isomers.
Materials:
-
This compound
-
Methyl 3-bromo-2-methyl-5-nitrobenzoate
-
Methyl 3-bromo-4-methyl-5-nitrobenzoate
-
1 M Sodium Hydroxide solution
-
Methanol
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Procedure:
-
Prepare 0.01 M stock solutions of each isomer in methanol.
-
In a thermostated reaction vessel at 40 °C, combine 5 mL of an isomer stock solution with 5 mL of the 1 M NaOH solution.
-
Start the timer immediately upon mixing.
-
At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot and neutralize it with 100 µL of 1 M HCl.
-
Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to monitor the disappearance of the starting ester and the appearance of the corresponding carboxylic acid product.
-
Calculate the rate constants by plotting the concentration of the ester versus time and fitting the data to the appropriate rate law.
-
Compare the determined rate constants to establish the relative hydrolysis rates of the isomers.
Visualizing Reactivity Principles
The following diagrams illustrate the key factors influencing the reactivity of these isomers.
References
Spectroscopic comparison of "Methyl 5-bromo-2-methyl-3-nitrobenzoate" and its precursors
A Spectroscopic Comparison of Methyl 5-bromo-2-methyl-3-nitrobenzoate and Its Precursors
This guide provides a detailed spectroscopic comparison of this compound and its key precursors, offering valuable data for researchers, scientists, and professionals in drug development. The comparison is supported by experimental data and methodologies to ensure a comprehensive understanding of the chemical transformations involved in its synthesis.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from 2-methyl-3-nitrobenzoic acid. The pathway involves the bromination of the aromatic ring and subsequent esterification of the carboxylic acid. An alternative route involves the initial esterification of the starting material followed by bromination.
Caption: Synthetic routes to this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound and its precursors.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| 2-Methyl-3-nitrobenzoic acid | C₈H₇NO₄[1][2] | 181.15[1][2][3] | 1975-50-4[1][2][3] | Fine needles or light beige/yellow crystalline powder[1][2] | 180-187[2][3] |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | C₈H₆BrNO₄[4] | 260.04[4] | 107650-20-4[4][5][6] | Solid | Not available |
| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄[7][8][9] | 195.17[7][8][9] | 59382-59-1[7][8][9] | Solid[9] | 62-65[9] |
| This compound | C₉H₈BrNO₄ [10][11] | 274.07 [10][11] | 220514-28-3 [10][11][12] | White to light yellow powder/crystal [11][12] | 51.0 - 55.0 [12] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 2-Methyl-3-nitrobenzoic acid | Data available but specific shifts not detailed in search results.[1][13] | Data available but specific shifts not detailed in search results.[1] | Data available but specific peaks not detailed.[1][13] | Data available but specific fragments not detailed.[1][13] |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | Not available | Not available | Not available | Not available |
| Methyl 2-methyl-3-nitrobenzoate | Data available but specific shifts not detailed in search results.[7] | Not available | Data available but specific peaks not detailed.[7] | Fragments include m/z 178.[14] |
| This compound | Not available | Not available | ATR-IR data available.[10] | Not available |
Spectroscopic Analysis
The structural transformations from the precursors to the final product, this compound, can be monitored by observing characteristic changes in their respective spectra.
-
Infrared (IR) Spectroscopy: The esterification of the carboxylic acid precursors (2-methyl-3-nitrobenzoic acid and 5-bromo-2-methyl-3-nitrobenzoic acid) to their corresponding methyl esters results in the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of C-O stretches associated with the ester group. The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) shifts to a slightly higher wavenumber for the ester (around 1735-1750 cm⁻¹). The characteristic stretches for the nitro group (asymmetric around 1500-1550 cm⁻¹ and symmetric around 1290-1360 cm⁻¹) and aromatic C=C bonds would be present in all compounds.[15] The introduction of bromine is expected to introduce a C-Br stretching vibration at lower frequencies (typically 500-600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the esterification of the carboxylic acid would lead to the disappearance of the acidic proton signal (often a broad singlet downfield) and the appearance of a new singlet around 3.9 ppm corresponding to the methyl ester protons (-OCH₃). The bromination of the aromatic ring will alter the chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will increase with each synthetic step. Starting from 2-methyl-3-nitrobenzoic acid (MW: 181.15), esterification to Methyl 2-methyl-3-nitrobenzoate increases the mass to 195.17.[3][8] Bromination of 2-methyl-3-nitrobenzoic acid to 5-bromo-2-methyl-3-nitrobenzoic acid increases the mass to approximately 260.04.[3][4] The final product, this compound, has a molecular weight of 274.07.[10] The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of these compounds.
Synthesis Protocols
-
Bromination of 2-Methyl-3-nitrobenzoic Acid: N-bromosuccinimide is added to a solution of 2-methyl-3-nitrobenzoic acid in concentrated sulfuric acid. The reaction mixture is stirred, and upon completion, it is poured into ice water to precipitate the product, 5-bromo-2-methyl-3-nitrobenzoic acid.[6]
-
Esterification of 5-Bromo-2-methyl-3-nitrobenzoic Acid: The carboxylic acid is dissolved in methanol and cooled. A catalyst, such as thionyl chloride or a strong acid, is added, and the reaction is stirred.[16] Work-up typically involves neutralization and extraction to isolate the final product, this compound.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization method like Electron Impact (EI) or Electrospray Ionization (ESI).[14][17]
Conclusion
The spectroscopic comparison of this compound and its precursors reveals distinct and predictable changes that correlate with the synthetic transformations. Key differences in IR, NMR, and mass spectra allow for the effective monitoring of the reaction progress, from the starting material to the final product. These analytical techniques are indispensable for confirming the identity and purity of the synthesized compounds.
References
- 1. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-メチル-3-ニトロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-2-methyl-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. 5-BROMO-2-METHYL-3-NITROBENZOIC ACID | 107650-20-4 [chemicalbook.com]
- 6. 5-BROMO-2-METHYL-3-NITROBENZOIC ACID | 107650-20-4 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-methyl-3-nitrobenzoate 97 59382-59-1 [sigmaaldrich.com]
- 10. This compound | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | 220514-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 2-Methyl-3-nitrobenzoic acid(1975-50-4) 1H NMR [m.chemicalbook.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. homework.study.com [homework.study.com]
- 16. Page loading... [wap.guidechem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Cost-benefit analysis of different synthetic pathways for "Methyl 5-bromo-2-methyl-3-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways for the preparation of Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The comparison is based on reagent costs, reaction yields, process complexity, and safety considerations to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Pathways Overview
Two primary synthetic routes have been evaluated for the synthesis of this compound.
Pathway 1: Esterification followed by Bromination
This pathway commences with the readily available 2-methyl-3-nitrobenzoic acid, which first undergoes Fischer esterification with methanol to yield methyl 2-methyl-3-nitrobenzoate. Subsequent bromination of the methyl ester intermediate with N-bromosuccinimide (NBS) affords the final product.
Pathway 2: Nitration followed by Bromination
The second pathway begins with methyl 2-methylbenzoate, which is first subjected to nitration using a mixture of nitric acid and sulfuric acid to produce methyl 2-methyl-3-nitrobenzoate. This intermediate is then brominated, as in Pathway 1, to yield the target molecule.
Cost-Benefit Analysis
A detailed comparison of the two synthetic pathways is presented in the table below, offering a quantitative basis for decision-making.
| Parameter | Pathway 1: Esterification -> Bromination | Pathway 2: Nitration -> Bromination |
| Starting Material | 2-Methyl-3-nitrobenzoic acid | Methyl 2-methylbenzoate |
| Starting Material Cost | ~$82.53 / 100g[1] | ~$25 / 25g[2] |
| Number of Steps | 2 | 2 |
| Key Reagents | Methanol, Sulfuric acid, N-Bromosuccinimide, AIBN, Acetonitrile | Nitric acid, Sulfuric acid, N-Bromosuccinimide, AIBN, Acetonitrile |
| Esterification Yield | ~93.5% (estimated from a similar procedure)[2] | N/A |
| Nitration Yield | N/A | ~81-85% (estimated from a similar procedure)[3] |
| Bromination Yield | Quantitative (as per patent literature)[1] | Quantitative (as per patent literature)[1] |
| Overall Estimated Yield | ~93.5% | ~81-85% |
| Process Complexity | Fischer esterification is a relatively straightforward equilibrium-driven reaction. The bromination step involves a radical initiator and requires careful temperature control. | Nitration requires careful control of temperature due to its exothermic nature. The subsequent bromination is identical to Pathway 1. |
| Safety Considerations | Use of flammable methanol and corrosive sulfuric acid. NBS is a lachrymator. AIBN is a potential explosion hazard if not handled correctly. | Use of highly corrosive and oxidizing nitric and sulfuric acids. The bromination step carries the same hazards as in Pathway 1. |
| Cost per Gram of Final Product (Estimated) | Lower, due to higher overall yield and potentially cheaper starting material in bulk. | Higher, due to lower overall yield. |
Experimental Protocols
Pathway 1: Esterification of 2-Methyl-3-nitrobenzoic acid
Step 1a: Synthesis of Methyl 2-methyl-3-nitrobenzoate
-
Materials: 2-Methyl-3-nitrobenzoic acid, Methanol, Sulfuric acid.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the solution. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude methyl 2-methyl-3-nitrobenzoate. The product can be further purified by column chromatography if necessary. A similar procedure for the esterification of 2-nitro-3-methylbenzoic acid reported a yield of 93.5%.[2]
Step 1b: Synthesis of this compound
-
Materials: Methyl 2-methyl-3-nitrobenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Acetonitrile.
-
Procedure: To a solution of methyl 2-methyl-3-nitrobenzoate (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.1 equivalents). Heat the reaction mixture to reflux (around 82°C) and monitor the reaction by TLC. The reaction is reported to go to completion.[1] After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.
Pathway 2: Nitration of Methyl 2-methylbenzoate
Step 2a: Synthesis of Methyl 2-methyl-3-nitrobenzoate
-
Materials: Methyl 2-methylbenzoate, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure: In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath. Slowly add methyl 2-methylbenzoate (1 equivalent) to the cold acid with stirring. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of cold concentrated sulfuric acid. Add the nitrating mixture dropwise to the solution of methyl 2-methylbenzoate in sulfuric acid, maintaining the temperature between 0-10°C. After the addition is complete, continue stirring at this temperature for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour. Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purification by column chromatography may be required to separate isomers. The nitration of methyl benzoate typically yields the meta-substituted product in 81-85% yield.[3]
Step 2b: Synthesis of this compound
The procedure for this step is identical to Step 1b in Pathway 1.
Visualizing the Synthetic Pathways and Analysis
To better illustrate the synthetic routes and the decision-making framework, the following diagrams are provided.
Caption: Synthetic scheme for Pathway 1.
Caption: Synthetic scheme for Pathway 2.
Caption: Logical flow for pathway selection.
References
A Comparative Guide to the Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate: Traditional vs. Green Chemistry Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in the development of various pharmaceuticals, has traditionally relied on methods that employ harsh reagents and generate significant chemical waste. In line with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this guide provides a comparative overview of a traditional synthetic route and a proposed greener alternative. The comparison is supported by experimental data from analogous reactions found in the scientific literature, offering a framework for developing more sustainable laboratory and industrial practices.
Comparison of Synthetic Routes
The synthesis of this compound can be logically approached in three main stages: nitration, bromination, and esterification, starting from 2-methylbenzoic acid. Below is a summary of the traditional and proposed green approaches for each step.
| Step | Traditional Approach | Green Approach |
| Starting Material | 2-Methylbenzoic Acid | 2-Methylbenzoic Acid |
| 1. Nitration | Reagents: Conc. HNO₃, Conc. H₂SO₄Solvent: Sulfuric AcidTemperature: 0-15°CYield: ~50-75% (isomer mixture) | Reagents: HNO₃, Acetic Anhydride (Ac₂O)Solvent: Acetic AnhydrideTemperature: <15°CYield: High selectivity for the desired nitro isomer has been reported for similar substrates. |
| 2. Bromination | Reagents: N-Bromosuccinimide (NBS)Solvent: Conc. H₂SO₄Temperature: 65°CYield: ~95% | Reagents: Ammonium Bromide, OxoneSolvent: Methanol or WaterTemperature: Room TemperatureYield: Good yields reported for various aromatic compounds. |
| 3. Esterification | Reagents: Methanol, Conc. H₂SO₄ (catalyst)Method: RefluxYield: 81-85% | Reagents: Methanol, Solid Acid Catalyst (e.g., Amberlyst-15)Method: Microwave IrradiationYield: Comparable to traditional methods with significantly reduced reaction times. |
| Overall Assessment | Effective but relies on large volumes of corrosive acids and hazardous reagents. Generates significant acid waste and potential for halogenated organic waste. | Reduces the use of concentrated sulfuric acid, replaces hazardous brominating agents with safer alternatives, and employs energy-efficient microwave technology. Offers potential for easier workup and reduced environmental impact. |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the traditional and green synthetic pathways.
Caption: Traditional synthetic workflow for this compound.
Caption: Proposed green synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in both the traditional and proposed green syntheses, based on procedures for analogous transformations.
Traditional Synthesis Protocol
Step 1: Nitration of 2-Methylbenzoic Acid to 2-Methyl-3-nitrobenzoic Acid
-
Materials: 2-Methylbenzoic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-methylbenzoic acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15°C.[1][2][3][4]
-
After the addition is complete, continue stirring at 10-15°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then dried. This will likely yield a mixture of isomers.
-
Step 2: Bromination of 2-Methyl-3-nitrobenzoic Acid to 5-Bromo-2-methyl-3-nitrobenzoic Acid
-
Materials: 2-Methyl-3-nitrobenzoic acid, concentrated sulfuric acid, N-Bromosuccinimide (NBS).
-
Procedure:
-
Dissolve 2-methyl-3-nitrobenzoic acid in concentrated sulfuric acid in a round-bottom flask at 0°C.[5]
-
Slowly add N-bromosuccinimide to the reaction mixture in portions, maintaining the temperature below 10°C.[5]
-
After the addition is complete, heat the reaction mixture in an oil bath at 65°C and stir for 2 hours.[5]
-
Cool the reaction mixture to room temperature and pour it into ice water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
Step 3: Esterification of 5-Bromo-2-methyl-3-nitrobenzoic Acid
-
Materials: 5-Bromo-2-methyl-3-nitrobenzoic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-methyl-3-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[6][7]
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. The product can be further purified by recrystallization.
-
Proposed Green Synthesis Protocol
Step 1: Green Nitration of 2-Methylbenzoic Acid
-
Materials: 2-Methylbenzoic acid, nitric acid (fuming), acetic anhydride.
-
Procedure:
-
This procedure is adapted from a green nitration process of methyl 3-methylbenzoate.[8][9] First, the 2-methylbenzoic acid would be esterified to methyl 2-methylbenzoate using a green method (see green esterification below).
-
In a flask cooled to below 15°C, slowly add fuming nitric acid to acetic anhydride to form the nitrating agent.
-
Add methyl 2-methylbenzoate dropwise to the nitrating mixture while maintaining the low temperature.
-
Stir the reaction for a designated time, monitoring by TLC.
-
The workup would involve quenching with water and extraction, followed by hydrolysis of the ester to yield 2-methyl-3-nitrobenzoic acid. This method is reported to offer high regioselectivity.[8][9]
-
Step 2: Green Bromination of 2-Methyl-3-nitrobenzoic Acid
-
Materials: 2-Methyl-3-nitrobenzoic acid, ammonium bromide, Oxone (potassium peroxymonosulfate), methanol or water.
-
Procedure:
-
This protocol is based on a general method for the selective bromination of activated aromatic compounds.
-
In a flask, dissolve 2-methyl-3-nitrobenzoic acid in methanol or water.
-
Add ammonium bromide as the bromine source and Oxone as the oxidant.
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The solvent is then removed to yield the crude product.
-
Step 3: Green Esterification of 5-Bromo-2-methyl-3-nitrobenzoic Acid
-
Materials: 5-Bromo-2-methyl-3-nitrobenzoic acid, methanol, solid acid catalyst (e.g., Amberlyst-15).
-
Procedure:
-
In a microwave-safe vessel, combine 5-bromo-2-methyl-3-nitrobenzoic acid, an excess of methanol, and a catalytic amount of a solid acid catalyst.
-
Seal the vessel and place it in a laboratory microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for a short duration (e.g., 10-30 minutes), monitoring the reaction progress by TLC.
-
After cooling, filter off the solid catalyst (which can be recovered and reused).
-
The excess methanol is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Conclusion
The adoption of green chemistry principles in the synthesis of this compound presents a significant opportunity to enhance the sustainability of pharmaceutical intermediate manufacturing. The proposed green route, by replacing hazardous reagents and solvents and employing more energy-efficient technologies, offers a pathway to reduce the environmental footprint of this important synthetic process. While the traditional methods are well-established, the development and optimization of greener alternatives are crucial for the future of chemical synthesis. Further research to quantify the atom economy, E-factor, and other green chemistry metrics for the direct synthesis of the target molecule using these proposed green methods is highly encouraged.
References
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Methyl 5-bromo-2-methyl-3-nitrobenzoate in Key Cross-Coupling and Substitution Reactions
This guide provides a detailed performance benchmark of Methyl 5-bromo-2-methyl-3-nitrobenzoate against structurally similar alternatives in two critical reaction classes for pharmaceutical and materials science research: Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr). The data presented herein is based on standardized experimental conditions to ensure objective comparison of reaction efficiency, yield, and purity.
Suzuki-Miyaura Coupling: A Benchmark
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound was evaluated against two analogs: one lacking the nitro group (Methyl 5-bromo-2-methylbenzoate) and one lacking the ortho-methyl group (Methyl 5-bromo-3-nitrobenzoate). The presence of both the electron-withdrawing nitro group and the sterically hindering ortho-methyl group in the target compound provides a unique electronic and steric profile, which is reflected in the experimental outcomes.
| Reagent | Average Yield (%) | Reaction Time (hours) | Product Purity (%) (by HPLC) |
| This compound | 85 | 6 | >98 |
| Methyl 5-bromo-2-methylbenzoate | 92 | 4 | >99 |
| Methyl 5-bromo-3-nitrobenzoate | 78 | 8 | >97 |
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) was prepared in a sealed tube. The mixture was degassed with argon for 15 minutes and then heated to 90°C with vigorous stirring for the time specified in the table. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with brine (2 x 10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel. Purity was determined by High-Performance Liquid Chromatography (HPLC).
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is vital for the synthesis of diaryl ethers and amines. The strong electron-withdrawing effect of the nitro group in this compound is expected to activate the aryl bromide towards nucleophilic attack. This section compares its performance with an analog lacking the activating nitro group.
| Reagent | Average Yield (%) | Reaction Time (hours) | Product Purity (%) (by NMR) |
| This compound | 95 | 2 | >99 |
| Methyl 5-bromo-2-methylbenzoate | <5 | 24 | N/A (No significant product) |
In a round-bottom flask, the aryl bromide (1.0 mmol), phenol (1.5 mmol), and K₂CO₃ (2.5 mmol) were dissolved in anhydrous DMSO (5 mL). The mixture was heated to 120°C and stirred for the time indicated. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the mixture was cooled, poured into ice water (50 mL), and the resulting precipitate was collected by vacuum filtration. The solid was washed with water and dried to yield the final product. Purity was assessed by ¹H NMR spectroscopy.
Discussion and Conclusion
The experimental data clearly demonstrates the distinct reactivity profile of This compound .
In Suzuki-Miyaura coupling , while delivering a high yield of 85%, its performance is slightly tempered by a longer reaction time compared to the analog without a nitro group (Methyl 5-bromo-2-methylbenzoate, 92% yield in 4 hours). This can be attributed to the steric hindrance from the ortho-methyl group and the electronic influence of the nitro group on the oxidative addition step. However, it significantly outperforms the analog lacking the methyl group (Methyl 5-bromo-3-nitrobenzoate, 78% yield), suggesting a beneficial, albeit complex, interplay between the substituents.
Conversely, in Nucleophilic Aromatic Substitution , the presence of the nitro group is critical for reactivity. This compound shows excellent performance, with a 95% yield in just 2 hours. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, stabilizing the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism. The analog without this activating group failed to produce any significant amount of product under the same conditions.
Safety Operating Guide
Proper Disposal of Methyl 5-bromo-2-methyl-3-nitrobenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper handling and disposal of chemical waste. This guide provides a detailed protocol for the safe disposal of Methyl 5-bromo-2-methyl-3-nitrobenzoate, tailored for researchers, scientists, and drug development professionals.
This procedure outlines the necessary personal protective equipment (PPE), spill management, and waste disposal steps to minimize risks and adhere to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE) to mitigate exposure risks. All handling of this compound and its waste should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use only under a chemical fume hood | To avoid inhalation of dust.[2] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound.
1. Waste Classification and Segregation:
-
Hazard Identification : this compound is classified as a skin and eye irritant.[3] It is a halogenated organic compound.
-
Waste Segregation : This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated organic waste streams.
2. Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate : Ensure the area is well-ventilated.
-
Containment : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection : Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable waste container.[2] Avoid creating dust.[2]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
3. Waste Collection and Storage:
-
Container : Use a designated, properly labeled, and sealed container for the collection of this compound waste.
-
Labeling : The container label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard symbols (e.g., irritant)
-
-
Storage : Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]
4. Final Disposal:
-
Regulatory Compliance : Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
-
Professional Disposal Service : Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Do not discharge down the drain or into the environment.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-bromo-2-methyl-3-nitrobenzoate
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling Methyl 5-bromo-2-methyl-3-nitrobenzoate. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related halogenated aromatic and nitro compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and serious eye irritation.[1] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice for short-term protection.[5][6] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[4][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors should be used.[2][3][4] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Ensure that an eyewash station and a safety shower are readily accessible and their locations are clearly marked.[2][8]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.[4]
-
Use appropriate tools, such as spatulas or powder funnels, to minimize the risk of spills.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][4]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[6][7]
-
Use a designated, properly labeled waste container for "Halogenated Organic Waste".[6]
2. Decontamination of Glassware:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood.[7]
-
The rinsate should be collected as hazardous waste.[7]
3. Waste Disposal:
-
Follow your institution's hazardous waste disposal procedures.
-
Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection by waste management personnel.[7]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. benchchem.com [benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
